molecular formula C25H29F3KN5O6S B15599837 AF 430 azide

AF 430 azide

Katalognummer: B15599837
Molekulargewicht: 623.7 g/mol
InChI-Schlüssel: HTXQJBBXCYJMND-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AF 430 azide is a useful research compound. Its molecular formula is C25H29F3KN5O6S and its molecular weight is 623.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H29F3KN5O6S

Molekulargewicht

623.7 g/mol

IUPAC-Name

potassium [9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

InChI

InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1

InChI-Schlüssel

HTXQJBBXCYJMND-UHFFFAOYSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

AF 430 Azide: A Technical Guide for Bioorthogonal Labeling in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AF 430 azide (B81097) is a fluorescent probe that serves as a powerful tool for the visualization and tracking of biomolecules in complex biological systems. Its utility lies in the presence of an azide moiety, which allows for its covalent attachment to alkyne-modified molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of AF 430 azide in molecular biology research.

Core Principles: The Power of Click Chemistry

The primary application of this compound revolves around click chemistry, a set of reactions that are rapid, selective, and high-yielding.[1] The azide group on AF 430 participates in two main types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between a terminal alkyne and an azide in the presence of a copper(I) catalyst, forming a stable triazole linkage.[2][3] This method is highly efficient and widely used for labeling biomolecules in vitro and in fixed cells.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in live-cell imaging, strained cyclooctynes can be used.[3][4] The ring strain of the cyclooctyne (B158145) allows the reaction with an azide to proceed efficiently without the need for a catalyst.[3][4]

The bioorthogonal nature of these reactions is a key advantage; the azide and alkyne groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific to the intended target and does not interfere with native cellular processes.[2][5]

Quantitative Data Summary

A clear understanding of the photophysical properties of a fluorescent probe is critical for experimental design and data interpretation. The table below summarizes the key quantitative data for this compound and provides a comparison with other commonly used fluorescent azides.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Reference
This compound 43054215,9550.23[3]
AF 488 Azide49551971,0000.92[6]
AF 555 Azide555565150,0000.10[7]
AF 594 Azide59061792,0000.66[7]
AF 647 Azide650668239,0000.33[7]

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in molecular biology. Detailed protocols for some of the most common applications are provided below.

Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein sample

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetone, methanol/chloroform)

  • Microcentrifuge tubes

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Freshly prepare a 300 mM solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of protein lysate (1-5 mg/mL) in an appropriate buffer.

      • 100 µL of PBS buffer.

      • 4 µL of 1 mM this compound solution (for a final concentration of 20 µM, can be optimized).[8]

      • 10 µL of 100 mM THPTA solution.[8]

      • 10 µL of 20 mM CuSO₄ solution.[8]

  • Initiate the Click Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[8]

    • Vortex the tube briefly to mix.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.

  • Protein Precipitation (Optional):

    • To remove unreacted dye, precipitate the protein. A common method is to add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the 200 µL reaction mixture.[8]

    • Vortex thoroughly after each addition.

    • Centrifuge at 13,000-20,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer. The protein will be in the interface layer.

  • Downstream Analysis:

    • The labeled protein pellet can be washed and then resuspended in an appropriate buffer for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

Cell Proliferation Analysis using the EdU Assay

The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay is a powerful method for detecting and quantifying DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can then be detected by a click reaction with a fluorescent azide like AF 430.[9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • This compound

  • Click-iT® reaction cocktail components:

    • Copper(II) sulfate (CuSO₄)

    • Click-iT® EdU buffer additive (or a suitable copper protectant)

    • Sodium Ascorbate

  • Wash buffer (e.g., 3% BSA in PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • EdU Labeling of Cells:

    • Culture cells to the desired confluency.

    • Add EdU to the culture medium at a final concentration of 10-20 µM.[11]

    • Incubate the cells for a period appropriate for the cell type and experimental goals (e.g., 1-2 hours for actively dividing cells).

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash once with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash the cells twice with 3% BSA in PBS.[11]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[11]

    • Wash the cells twice with 3% BSA in PBS.[11]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for one sample includes:

      • 438 µL PBS

      • 10 µL CuSO₄

      • 2.5 µL of the fluorescent azide working solution (e.g., this compound)

      • 50 µL of the reaction buffer additive[10]

    • Add the freshly prepared reaction cocktail to the cells and mix well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells once with a wash buffer.

    • Resuspend the cells in an appropriate buffer for analysis.

    • Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate filter set for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).

Visualizing the Workflow: Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for protein labeling and the EdU cell proliferation assay.

ProteinLabeling cluster_modification Protein Modification cluster_labeling Click Chemistry Labeling (CuAAC) cluster_analysis Analysis P Protein of Interest Alkyne Introduce Alkyne Group (Metabolic or Chemical) P->Alkyne P_Alkyne Alkyne-Modified Protein Alkyne->P_Alkyne Click Click Reaction P_Alkyne->Click AF430 This compound AF430->Click Reagents Cu(I) Catalyst, Ascorbate Reagents->Click P_Labeled Labeled Protein Click->P_Labeled Analysis Downstream Analysis (SDS-PAGE, Microscopy, etc.) P_Labeled->Analysis

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

EdU_Assay cluster_cell_culture Cell Culture and Labeling cluster_processing Cell Processing cluster_detection Detection via Click Chemistry cluster_analysis Analysis Cells Proliferating Cells EdU Add EdU to Culture Medium Cells->EdU Incorp EdU Incorporation into Newly Synthesized DNA EdU->Incorp Fix Fixation Incorp->Fix Perm Permeabilization Fix->Perm Click Click Reaction Cocktail (Cu(I), Buffer Additive) Perm->Click AF430 This compound AF430->Click Labeled_DNA Fluorescently Labeled DNA Click->Labeled_DNA Analysis Analysis by Microscopy or Flow Cytometry Labeled_DNA->Analysis

Caption: Workflow for the EdU cell proliferation assay using this compound.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules in a specific and bioorthogonal manner. Its favorable spectral properties and the availability of well-defined protocols make it an invaluable tool for researchers in molecular biology, cell biology, and drug development. The ability to visualize and quantify biological processes such as protein synthesis and cell proliferation with high fidelity opens up new avenues for understanding the intricate workings of living systems.

References

AF 430 Azide: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties, characteristics, and experimental applications of AF 430 azide (B81097), a fluorescent probe widely utilized in biological research and drug development. This document details the core photophysical characteristics of AF 430 azide, provides structured experimental protocols for its use in click chemistry, and presents visual workflows to aid in experimental design.

Core Properties and Characteristics

AF 430 is a fluorescent dye belonging to the coumarin (B35378) family, characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow range.[1][2] The azide moiety chemically attached to the AF 430 core allows for its versatile use in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3] These "click chemistry" reactions enable the precise and efficient labeling of biomolecules that have been modified to contain a corresponding alkyne or strained alkyne functional group.

This compound is noted for its good water solubility and its fluorescence is stable over a wide pH range, typically between pH 4 and 10.[1] This property makes it suitable for a variety of biological imaging and labeling experiments conducted in aqueous buffers. The dye is also recognized for its high photostability, a crucial feature for applications involving prolonged exposure to light, such as in fluorescence microscopy.

Spectral and Photophysical Properties

The key spectral and photophysical parameters of this compound are summarized in the table below. These values are essential for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and for quantitative analysis.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1][4][5][6][7][8]
Emission Maximum (λem) 542 nm[1][4][5][6][7][8]
Molar Extinction Coefficient (ε) 15,955 L·mol-1·cm-1[1][4][5][6][7][8]
Fluorescence Quantum Yield (Φ) 0.23[1][4][5][6][7][8]
Molecular Formula C25H29N5F3KO6S[4]
Molecular Weight 623.69 g/mol [4]

Experimental Protocols

This compound is primarily employed in click chemistry reactions for the fluorescent labeling of biomolecules. The two main strategies are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound. This method is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this protocol is best suited for in vitro labeling of purified proteins or for fixed-cell applications.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent, such as sodium ascorbate (B8700270)

  • A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO for dissolving this compound

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A molar excess of the azide (typically 5-20 fold) is recommended.

    • Add the copper ligand to the reaction mixture. The ligand is typically used at a concentration that is 2-5 times that of the copper sulfate.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the excess this compound and copper catalyst from the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living systems due to its biocompatibility. This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells of interest

  • An azide-containing sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • A strained alkyne-functionalized fluorescent probe (in this case, a conceptual equivalent where the biomolecule is alkyne-modified and the dye is the azide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium containing the azide-sugar precursor (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azide groups onto cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells with warm PBS or serum-free medium to remove any unincorporated azide-sugar.

  • SPAAC Reaction:

    • Prepare a solution of the strained alkyne-probe in a biocompatible buffer or medium.

    • Add the strained alkyne-probe solution to the cells at a final concentration typically in the range of 10-100 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unbound probe.

    • The cells are now fluorescently labeled and can be imaged using a fluorescence microscope with the appropriate filter set for AF 430.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Protein Alkyne-Modified Protein Reaction Click Reaction (CuAAC) Alkyne_Protein->Reaction AF430_Azide This compound AF430_Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Reducer Sodium Ascorbate Reducer->Reaction Ligand THPTA/TBTA Ligand->Reaction Labeled_Protein AF 430-Labeled Protein Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_labeling SPAAC Labeling Cells Live Cells Azide_Sugar Azide-Sugar (e.g., Ac4ManNAz) Cells->Azide_Sugar Add Incubation1 Incubate (1-3 days) Azide_Sugar->Incubation1 Azide_Cells Cells with Surface Azide Groups Incubation1->Azide_Cells Strained_Alkyne Strained Alkyne (e.g., DBCO) Azide_Cells->Strained_Alkyne Add Incubation2 Incubate (30-60 min) Strained_Alkyne->Incubation2 Labeled_Cells Fluorescently Labeled Cells Incubation2->Labeled_Cells Imaging Fluorescence Microscopy Labeled_Cells->Imaging

Caption: Workflow for Metabolic Labeling and SPAAC of Live Cells.

References

Excitation and emission spectra of AF 430 azide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Alexa Fluor 430 Azide (B81097)

This guide provides an in-depth overview of the spectral properties and applications of Alexa Fluor 430 (AF 430) azide, a fluorescent probe widely used in biological research. Designed for researchers, scientists, and professionals in drug development, this document details the dye's excitation and emission characteristics, experimental protocols for its use in click chemistry, and recommended settings for fluorescence microscopy.

Core Spectroscopic and Photophysical Properties

Alexa Fluor 430 is a sulfonated coumarin (B35378) dye characterized by its green-yellow fluorescence.[1][2] Notably, it exhibits a significant Stokes shift—the difference between the excitation and emission maxima—which is advantageous for minimizing spectral overlap in multicolor imaging experiments.[3] The fluorescence of AF 430 is stable over a broad pH range, from approximately 4 to 10, making it a reliable probe for various biological applications.[4][5] The azide functional group enables its covalent attachment to alkyne-modified biomolecules through a copper-catalyzed click reaction (CuAAC), a highly specific and efficient bioconjugation method.[4][6]

Quantitative Data Summary

The key spectral and photophysical parameters for Alexa Fluor 430 azide are summarized in the table below. These values are essential for configuring imaging systems and for quantitative fluorescence analysis.

ParameterValueReference
Excitation Maximum (λex) 430 - 433 nm[1][7][8]
Emission Maximum (λem) 539 - 542 nm[4][7][8]
Molar Extinction Coefficient (ε) ~15,000 - 16,000 M-1cm-1[1][4][9]
Fluorescence Quantum Yield (QY) 0.23[7][10]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an alkyne-containing biomolecule (e.g., protein, nucleic acid) with AF 430 azide. This reaction is highly efficient and can be performed in aqueous buffers.[11][12]

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction Buffer (e.g., PBS or triethylammonium (B8662869) acetate)

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the THPTA ligand in deionized water.[13]

  • Catalyst Preparation:

    • Shortly before initiating the labeling reaction, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:ligand).[14][15] Allow this mixture to incubate for a few minutes to form the copper-ligand complex.

  • Labeling Reaction:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Add the this compound stock solution to the biomolecule solution. The molar excess of the azide will depend on the biomolecule and may require optimization (e.g., 4-50 equivalents for oligonucleotides).[13][15]

    • Add the pre-mixed copper-ligand catalyst solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Incubation:

    • Protect the reaction mixture from light and incubate at room temperature for 30-60 minutes.[14][15] The reaction can also be left overnight.[12]

  • Purification:

    • Separate the labeled conjugate from unreacted dye and catalyst components using standard methods such as ethanol/acetone precipitation (for nucleic acids) or gel filtration chromatography (for proteins).[12][16]

Recommended Settings for Fluorescence Microscopy

Proper microscope configuration is critical for optimal imaging of AF 430.

Excitation:

  • Light Source: Use a light source that covers the excitation peak of AF 430 (~430-433 nm). This can be a broad-spectrum lamp (e.g., mercury or xenon) with an appropriate excitation filter or a laser line (e.g., 445 nm diode laser, as the dye has some absorbance at this wavelength).

Filter Sets:

  • An appropriate filter cube should be selected to match the spectral properties of AF 430. A standard "green" filter set may not be optimal due to the dye's unique excitation spectrum.

  • Excitation Filter: A bandpass filter centered around 430 nm (e.g., 430/24 nm).

  • Dichroic Mirror: A mirror that reflects light below ~450 nm and transmits light above this wavelength.

  • Emission Filter: A bandpass or longpass filter that captures the emission of AF 430 (peak ~541 nm) while blocking unwanted excitation light and autofluorescence. A bandpass filter such as 540/30 nm is a suitable choice.

Image Acquisition:

  • Detector: A sensitive camera (e.g., sCMOS or EMCCD) is recommended for detecting the fluorescence signal, especially for low-abundance targets.

  • Controls: Always include a negative control (unlabeled sample) to assess the level of background autofluorescence. When performing multicolor imaging, also include single-color controls to check for spectral bleedthrough.[17]

Visualizations

Workflow for Biomolecule Labeling via Click Chemistry

G Figure 1: General workflow for labeling biomolecules with this compound. cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purify 3. Purification & Analysis reagent1 This compound Stock mix Combine Reactants in Buffer reagent1->mix reagent2 Alkyne-Biomolecule reagent2->mix reagent3 Catalyst & Reductant Stocks (CuSO₄, Ligand, Ascorbate) reagent3->mix incubate Incubate at RT (Protected from Light) mix->incubate Initiate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Analyze Product (e.g., Spectroscopy) purify->analyze

Caption: General workflow for labeling biomolecules with this compound.

Conceptual Application in Tracking a Biological Process

G Figure 2: Conceptual use of this compound-labeled protein in imaging. protein Protein of Interest (with Alkyne Handle) labeled_protein AF 430-Labeled Protein protein->labeled_protein  Click Chemistry af430 This compound af430->labeled_protein cell Introduce into Live Cells labeled_protein->cell microscopy Fluorescence Microscopy (Ex: 430 nm, Em: 541 nm) cell->microscopy imaging Visualize Protein Localization/Trafficking microscopy->imaging

Caption: Conceptual use of this compound-labeled protein in imaging.

References

AF 430 Azide: A Technical Overview of its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the core photophysical properties of Alexa Fluor 430 (AF 430) azide (B81097), a fluorescent probe widely utilized in biological imaging and detection. A comprehensive understanding of its quantum yield and extinction coefficient is crucial for accurate experimental design and data interpretation. AF 430 is a coumarin-based dye known for its bright, green-yellow fluorescence, high photostability, and a large Stokes shift, making it a valuable tool for multicolor imaging applications.[1] Its fluorescence is notably stable across a broad pH range, from 4 to 10.[1][2][3][4] The azide functional group enables its covalent attachment to biomolecules via "click chemistry," a highly efficient and bio-orthogonal ligation reaction.[5][6]

Core Photophysical Parameters

The efficiency of a fluorophore is defined by two key parameters: the molar extinction coefficient (ε), which indicates its ability to absorb light at a specific wavelength, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed light into emitted fluorescence.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of AF 430 azide.

PropertyValueSource
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹Lumiprobe[5]
15,000 L⋅mol⁻¹⋅cm⁻¹Interchim[2]
16,000 cm⁻¹M⁻¹Thermo Fisher Scientific[7]
Fluorescence Quantum Yield (Φf) 0.23Lumiprobe[5]
Excitation Maximum (λex) 430 nmLumiprobe[5], Interchim[2]
432 nmVector Labs[6]
433 nmThermo Fisher Scientific[7]
Emission Maximum (λem) 542 nmLumiprobe[5]
537 nmInterchim[2]
539 nmVector Labs[6]
541 nmThermo Fisher Scientific[7]

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is essential for the characterization of any fluorescent probe. The following sections outline the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[8]

Methodology:

  • Sample Preparation: A series of dilutions of the this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an aqueous buffer). It is crucial to use a high-purity solvent to avoid interference.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the dye's absorption maximum (~430 nm) using a UV-Vis spectrophotometer. A blank measurement of the solvent alone is taken for baseline correction.

  • Data Analysis: According to the Beer-Lambert law (A = εlc), absorbance (A) is plotted against concentration (c). The path length (l) of the cuvette is typically 1 cm. The molar extinction coefficient (ε) is then calculated from the slope of the resulting linear regression.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield.[9][10][11]

Methodology:

  • Standard Selection: A fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with this compound should be chosen. For AF 430, a suitable standard could be quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or fluorescein (B123965) in 0.1 M NaOH (Φf = 0.95).

  • Sample Preparation: A series of dilutions for both the this compound (test sample) and the fluorescent standard are prepared. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.[9]

  • Absorbance and Fluorescence Measurement:

    • The absorbance of each solution is measured at the chosen excitation wavelength.

    • The fluorescence emission spectra for all solutions are then recorded using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each sample.

    • A plot of integrated fluorescence intensity versus absorbance is generated for both the test sample and the standard.

    • The quantum yield of the test sample (Φx) is calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the linear regression lines for the test sample and the standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively.[10]

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a class of reactions that are rapid, specific, and high-yielding. The most common application is the copper(I)-catalyzed cycloaddition with an alkyne-modified biomolecule. This reaction forms a stable triazole linkage, effectively labeling the target molecule with the AF 430 fluorophore.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System AF430_Azide AF 430-Azide Reaction_Vessel Click Reaction AF430_Azide->Reaction_Vessel Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Reaction_Vessel Copper_Source Copper(II) Source (e.g., CuSO4) Generate_CuI In situ generation of Copper(I) Copper_Source->Generate_CuI Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Generate_CuI Generate_CuI->Reaction_Vessel Catalyst Labeled_Product AF 430-Labeled Biomolecule Reaction_Vessel->Labeled_Product Stable Triazole Linkage Formation Downstream_Applications Downstream Applications (Microscopy, Flow Cytometry, etc.) Labeled_Product->Downstream_Applications

Workflow for labeling a biomolecule with this compound via CuAAC.

Experimental Workflow: Relative Quantum Yield Determination

The following diagram illustrates the key steps involved in the comparative method for determining the fluorescence quantum yield of this compound.

QY_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Serial Dilutions of Standard (Known QY) Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Standard->Measure_Abs Prep_Sample Prepare Serial Dilutions of this compound (Unknown QY) Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Excite at same λ Integrate Integrate Area Under Emission Curves Measure_Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate QY from Slopes and Refractive Indices Plot->Calculate Final_QY Final_QY Calculate->Final_QY Final Quantum Yield of this compound

Experimental workflow for relative quantum yield determination.

References

An In-depth Technical Guide to AF 430 Azide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) family of dyes. It is characterized by its bright green-yellow fluorescence and is particularly valuable for the selective labeling of biomolecules. The presence of an azide functional group allows for its participation in bioorthogonal "click chemistry" reactions, enabling the precise and efficient attachment of the fluorophore to alkyne-modified targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of AF 430 azide, including detailed experimental protocols and visual representations of its reaction mechanisms and experimental workflows.

Chemical Structure

This compound is structurally identical to Alexa Fluor® 430 azide. The core of the molecule is a coumarin scaffold, which is responsible for its fluorescent properties. The azide group is attached via a linker, allowing it to react with alkyne-containing molecules with high specificity.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValueReference(s)
Molecular Weight ~585.6 g/mol [1][2]
Appearance Yellow solid[1][2]
Solubility Water, DMSO, DMF[1][2]
Excitation Maximum (λex) 430 - 432 nm[1][2][3]
Emission Maximum (λem) 537 - 542 nm[1][3]
Molar Extinction Coefficient (ε) ~15,000 - 15,955 L⋅mol⁻¹⋅cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) 0.23[3][4]
pH Sensitivity Insensitive in the range of pH 4 to 10[3]
Storage Conditions Store at -20°C, protected from light and moisture.[1][2][3]

Applications in Bioconjugation via Click Chemistry

This compound is a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its utility stems from the azide group, which can undergo highly specific and efficient cycloaddition reactions with alkynes. This process, known as "click chemistry," is bioorthogonal, meaning it does not interfere with native biological processes.

There are two primary types of click chemistry reactions in which this compound is employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne. CuAAC is highly efficient and proceeds under mild, aqueous conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3]

Signaling Pathway: Click Chemistry Reaction Mechanism

The following diagram illustrates the fundamental reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product AF430_Azide AF 430-N₃ Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) AF430_Azide->Labeled_Biomolecule + Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Labeled_Biomolecule + Copper Cu(I) Copper->Labeled_Biomolecule catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in an azide-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA, TBTA) - Optional but recommended

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • (Optional) Prepare a 50 mM stock solution of the copper-chelating ligand in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.

    • Add the this compound stock solution to the protein solution. The molar excess of the dye may need to be optimized (typically 3-10 fold excess over the protein).

    • (Optional) If using a ligand, add it to the reaction mixture at a concentration typically 5-fold higher than the copper concentration.

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components.

    • If possible, degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~430 nm (for dye concentration).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol provides a general workflow for labeling azide-modified biomolecules within live cells using a cyclooctyne-modified fluorescent probe (as an example of a copper-free reaction partner for an azide-modified target). For labeling with this compound, the biomolecule of interest would need to be modified with a strained alkyne.

Materials:

  • Cells cultured with an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid)

  • This compound (if the target is alkyne-modified) or a strained alkyne-modified dye if the target is azide-modified.

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with an appropriate azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the biomolecules of interest.

  • Cell Preparation:

    • Gently wash the cells with pre-warmed PBS to remove any unincorporated azide precursor.

  • Labeling Reaction:

    • Prepare a solution of the strained alkyne-modified fluorescent dye (or this compound if labeling an alkyne-modified target) in a serum-free cell culture medium at the desired final concentration (typically 1-10 µM).

    • Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing:

    • Remove the labeling solution and wash the cells multiple times with PBS to remove any unreacted dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

Experimental Workflow: Protein Labeling and Purification

The following diagram outlines a typical experimental workflow for labeling a protein with this compound using CuAAC.

Protein_Labeling_Workflow Start Start: Alkyne-Modified Protein Add_Reagents Add Reaction Components: - this compound - CuSO₄ - Sodium Ascorbate Start->Add_Reagents Incubate Incubate (Room Temp, 1-2h) Add_Reagents->Incubate Purify Purification: Size-Exclusion Chromatography Incubate->Purify Analyze Analysis: - Spectroscopy - SDS-PAGE Purify->Analyze End End: Fluorescently Labeled Protein Analyze->End

Workflow for Protein Labeling with this compound.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules through click chemistry. Its bright fluorescence, favorable spectroscopic properties, and the bioorthogonality of its azide group make it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug discovery. The choice between copper-catalyzed and strain-promoted click chemistry allows for a broad range of applications, from in vitro conjugation to live-cell imaging. Careful consideration of the experimental conditions and appropriate controls will ensure successful and reproducible results.

References

The Mechanism and Application of AF 430 Azide in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AF 430 azide's role and mechanism within the framework of click chemistry. It is designed for professionals in research and development who utilize bioconjugation and fluorescence labeling techniques. This document details the underlying chemical principles, presents key quantitative data, and offers standardized experimental protocols for the successful application of this versatile fluorescent probe.

Introduction to Click Chemistry and AF 430 Azide (B81097)

"Click chemistry" is a chemical philosophy introduced by K. B. Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] These reactions are characterized by their simplicity, insensitivity to aqueous conditions, and stereospecificity.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[2][3][4]

This compound is a fluorescent probe consisting of the bright, green-fluorescent AF 430 dye functionalized with an azide (-N₃) group.[5][6] This azide moiety enables the dye to readily participate in click chemistry reactions, allowing for the covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and other cellular components.[5][7]

Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][] This reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed thermal counterpart.[1] Key features of the CuAAC reaction include:

  • High Specificity : The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in native biological systems.[4][7]

  • Efficiency : The reaction proceeds rapidly and often to completion, providing near-quantitative yields of the desired conjugate.[3][9]

  • Mild Conditions : CuAAC is effective under a broad range of conditions, including at room temperature, in aqueous solutions, and across a pH range of 4 to 12, making it highly suitable for biological applications.[1][3][]

  • Regioselectivity : The copper catalyst ensures the specific formation of the 1,4-disubstituted triazole regioisomer.[1][10]

This compound: A Profile

This compound is a valuable tool for fluorescence-based detection in click chemistry applications. Its utility is derived from the distinct properties of its two key components: the AF 430 fluorophore and the azide reactive group.

The Azide Reactive Group

The terminal azide group (-N₃) is the reactive handle that allows the AF 430 dye to be "clicked" onto a target molecule. Organic azides are relatively stable and serve as the nitrogen-rich component in the cycloaddition, ultimately forming three of the five atoms in the resulting triazole ring.[11]

The AF 430 Fluorophore

AF 430 is a bright and photostable green fluorescent dye.[6][12] It is particularly useful as it is one of the few dyes that absorb efficiently between 400 nm and 450 nm, making it excitable by common 405 nm violet or 445 nm laser lines.[5][13] Its fluorescence is stable across a wide pH range (pH 4 to 10).[5][6] The key spectral properties of AF 430 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs)430 - 432 nm[6][12][13]
Emission Maximum (λem)539 - 542 nm[5][6][13]
Molar Extinction Coefficient (ε)~15,000 - 15,955 L⋅mol⁻¹⋅cm⁻¹[5][6][13]
Fluorescence Quantum Yield (Φ)0.23[5][13]
Recommended Laser Lines405 nm, 445 nm[5]

Mechanism of Action: this compound in the CuAAC Reaction

The CuAAC reaction proceeds through a multi-step catalytic cycle. While several mechanistic nuances are still under investigation, a widely accepted pathway involves the formation of a copper-acetylide intermediate. DFT calculations support a stepwise process involving a six-membered copper metallacycle.[1][14][15]

The mechanism can be summarized as follows:

  • Formation of Copper(I) Acetylide : A copper(I) catalyst first coordinates with the terminal alkyne on the target biomolecule. This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[15][][17]

  • Coordination and Cycloaddition : The this compound then coordinates to the copper-acetylide complex.[10] A subsequent intramolecular reaction forms the first carbon-nitrogen bond, leading to a six-membered metallacycle intermediate.[14]

  • Ring Contraction and Product Formation : This metallacycle is unstable and undergoes ring contraction to form the stable five-membered triazole ring.[10][14]

  • Protonolysis and Catalyst Regeneration : The resulting copper-triazolide intermediate is protonated, releasing the final AF 430-labeled biomolecule and regenerating the active copper(I) catalyst to continue the cycle.[14][]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AF430_Azide AF 430-N₃ Metallacycle Six-membered Cu Metallacycle AF430_Azide->Metallacycle Alkyne R'-C≡CH (Alkyne-modified Molecule) Cu_Acetylide R'-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Product AF 430-Triazole-R' (Labeled Molecule) Metallacycle->Product Ring Contraction & Protonolysis Product->Cu_I Catalyst Regeneration CuAAC_Workflow prep 1. Prepare Stock Solutions (this compound, Alkyne-Molecule, CuSO₄, Ligand, Ascorbate) mix 2. Mix Alkyne-Molecule and this compound in Buffer prep->mix complex 3. Add Cu(I) Source (e.g., CuSO₄ + Ligand) mix->complex initiate 4. Initiate Reaction (Add Sodium Ascorbate) complex->initiate incubate 5. Incubate (Room Temp, Protected from Light) initiate->incubate purify 6. Purify Conjugate (e.g., Chromatography, Precipitation) incubate->purify analyze 7. Analyze Product (e.g., Fluorescence, SDS-PAGE) purify->analyze

References

AF 430 Azide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide (B81097) is a fluorescent probe that has emerged as a valuable tool in a wide range of research applications, particularly in the fields of chemical biology, drug discovery, and molecular imaging. This coumarin-based dye is characterized by its excitation in the violet-blue region of the spectrum and its emission in the green-yellow range, offering a distinct spectral profile that is advantageous for multicolor imaging experiments.[1] Its azide functionality allows for its covalent attachment to a variety of biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] This guide provides an in-depth overview of the properties of AF 430 azide, detailed protocols for its application, and a summary of its use in various research contexts.

Core Properties and Spectral Characteristics

This compound is a water-soluble and photostable fluorescent dye.[1][2] Its fluorescence is stable over a broad pH range (pH 4 to 10), making it suitable for a variety of biological and chemical environments.[2] The dye can be efficiently excited by 405 nm violet or 445 nm blue lasers.[2] One of the key features of AF 430 is its large Stokes shift of approximately 112 nm, which minimizes spectral overlap in multicolor imaging and reduces crosstalk between detection channels.[1]

PropertyValueReference
Excitation Maximum (λex)430 nm[1]
Emission Maximum (λem)542 nm[1]
Molar Extinction Coefficient (ε)15,955 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.23
Recommended Laser Line405 nm or 445 nm[2]
Recommended Filter510/80 nm bandpass[2]
Storage Conditions-20°C in the dark, desiccated[2]

AF 430 is noted to be structurally identical or spectrally similar to Alexa Fluor 430.

Applications in Research

The primary utility of this compound lies in its ability to participate in click chemistry reactions, enabling the precise and stable labeling of biomolecules. This has led to its widespread use in:

  • Fluorescence Microscopy: Including wide-field, confocal, and super-resolution microscopy (STED).[1] Its high photostability makes it particularly well-suited for advanced imaging techniques that require intense laser illumination.[1]

  • Flow Cytometry: For multicolor staining and analysis of cell populations.

  • Fluorescence Resonance Energy Transfer (FRET): Its spectral properties make it a suitable FRET partner in studies of molecular interactions.[1]

  • Labeling of Biomolecules: Including proteins, nucleic acids, and glycans.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-modified biomolecules with this compound.

Workflow for CuAAC Labeling:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Vessel Reaction Mixture Alkyne_Biomolecule->Reaction_Vessel AF430_Azide This compound (in DMSO) AF430_Azide->Reaction_Vessel Catalyst_Mix Cu(II) Sulfate + Ligand (e.g., TBTA) Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate (freshly prepared) Reducing_Agent->Reaction_Vessel Purification Purification (e.g., precipitation, chromatography) Reaction_Vessel->Purification Incubate Analysis Analysis (e.g., Microscopy, Flow Cytometry) Purification->Analysis

Caption: General workflow for labeling alkyne-modified biomolecules with this compound via CuAAC.

Detailed Protocol for Labeling Oligonucleotides:

This protocol is adapted for a typical labeling reaction of an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound stock solution (10 mM in DMSO)

  • Click chemistry buffer (e.g., 1.5x buffer containing copper(II), a ligand like TBTA, and DMSO)

  • Ascorbic acid stock solution (50 mM in water, freshly prepared)

  • Nuclease-free water

  • Inert gas (e.g., argon or nitrogen)

  • Precipitation solution (e.g., 3% lithium perchlorate (B79767) in acetone)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.

  • Add Reagents: Sequentially add the click chemistry buffer, the this compound stock solution, and finally the freshly prepared ascorbic acid solution. The final concentration of the azide should be in molar excess to the oligonucleotide.[3]

  • Degassing (Recommended): To prevent oxidation of the copper(I) catalyst, gently bubble an inert gas through the reaction mixture for 30-60 seconds.[3][4]

  • Incubation: Incubate the reaction at room temperature overnight, protected from light.[3][4] For some reactions, heating to 40-45°C can reduce the reaction time to around 30 minutes.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of a precipitation solution (e.g., 3% lithium perchlorate in acetone).[3]

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the labeled oligonucleotide.

    • Wash the pellet with cold acetone (B3395972) and centrifuge again.

    • Air dry the pellet and resuspend in a suitable buffer.

  • Analysis: The labeled oligonucleotide is now ready for downstream applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells or in systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne.

Workflow for SPAAC Labeling:

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide_Biomolecule Azide-modified Biomolecule (in cell or in vitro) Reaction_Environment Incubation (Physiological Conditions) Azide_Biomolecule->Reaction_Environment Strained_Alkyne_Probe Strained Alkyne-AF 430 (e.g., DBCO-AF 430) Strained_Alkyne_Probe->Reaction_Environment Washing Wash to remove unbound probe Reaction_Environment->Washing Reacts without catalyst Imaging_Analysis Fluorescence Imaging or Flow Cytometry Washing->Imaging_Analysis

Caption: General workflow for copper-free labeling of azide-modified biomolecules with a strained alkyne-AF 430 conjugate via SPAAC.

Detailed Protocol for Metabolic Labeling and Imaging of Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a strained alkyne-AF 430 conjugate.

Materials:

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Strained alkyne-AF 430 conjugate (e.g., DBCO-AF 430) staining solution

  • Nuclear counterstain (e.g., DAPI, optional)

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.[5]

  • Cell Preparation:

    • Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido (B1232118) sugar.[6]

    • For live-cell imaging, proceed directly to the SPAAC reaction.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]

    • Wash the fixed cells twice with PBS.

    • (Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[6]

  • SPAAC Reaction: Incubate the cells with the strained alkyne-AF 430 staining solution for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.[6]

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[6]

  • Imaging: Mount the cells and visualize them using a fluorescence microscope with the appropriate filter sets for AF 430 and the counterstain.

Application in Studying Signaling Pathways

Click chemistry with fluorescent probes like this compound is a powerful tool for elucidating complex biological pathways. For instance, it can be used to track the synthesis and localization of specific proteins or glycans in response to a signaling event.

Example: Tracking Glycoprotein (B1211001) Synthesis in a Signaling Cascade

Signaling_Pathway cluster_stimulus Extracellular cluster_cell Cell cluster_detection Detection Stimulus Signaling Molecule (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway Transcription Gene Transcription (Glycosyltransferases) Pathway->Transcription Translation Protein Synthesis & Glycosylation (with Azido Sugar) Transcription->Translation Trafficking Glycoprotein Trafficking (ER -> Golgi -> Membrane) Translation->Trafficking Detection Labeled Glycoprotein Trafficking->Detection Click_Reaction Click Reaction with AF 430-Alkyne Detection->Click_Reaction Microscopy Fluorescence Microscopy Click_Reaction->Microscopy

Caption: A conceptual diagram illustrating how metabolic labeling with an azido sugar and subsequent click chemistry with an AF 430 probe can be used to visualize changes in glycoprotein synthesis and trafficking in response to a signaling cascade.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescent signal Inefficient click reaction.Ensure all reagents are fresh, especially the ascorbic acid for CuAAC. Optimize the concentration of the copper catalyst and ligand. For SPAAC, ensure the strained alkyne is not degraded.
Low incorporation of the azide/alkyne handle.Increase the concentration of the metabolic precursor or the incubation time. Ensure the biomolecule of interest is being actively synthesized.
Photobleaching.Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium.
High background fluorescence Incomplete removal of unbound fluorescent probe.Increase the number and duration of washing steps.
Non-specific binding of the probe.Include a blocking step (e.g., with BSA) before adding the fluorescent probe.
Cell toxicity (for live-cell imaging) Copper catalyst in CuAAC.Switch to a copper-free SPAAC reaction. Use a copper-chelating ligand to minimize free copper ions.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules in a variety of research applications. Its favorable spectral properties, combined with the efficiency and bioorthogonality of click chemistry, make it an invaluable tool for researchers in cell biology, drug development, and beyond. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively harness the power of this compound to advance their scientific investigations.

References

AF 430 azide solubility and stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of AF 430 Azide (B81097) in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide is a fluorescent dye belonging to the Alexa Fluor family, known for its utility in bioconjugation applications via "click chemistry."[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers, critical parameters for its effective use in research and drug development. While specific quantitative data for this compound is not always publicly available, this document compiles existing information and presents standardized protocols for its characterization. AF 430 is a bright, photostable, green-fluorescent probe with an excitation maximum around 430 nm and an emission maximum around 540 nm.[3] Its fluorescence is notably insensitive to pH over a wide range.[4][5][6]

Core Properties of this compound

This compound is recognized for its good water solubility, a key feature for its application in biological systems.[4][5][6] The sulfonation of the dye's core structure enhances its hydrophilicity, which helps to prevent aggregation and precipitation in aqueous environments.[2]

Solubility Data

While manufacturers describe this compound as water-soluble, precise quantitative solubility limits in common buffers like Phosphate-Buffered Saline (PBS) are not extensively published. The table below summarizes the available qualitative and general solubility information.

Solvent Solubility Notes
WaterSoluble / GoodThe dye is designed for use in aqueous solutions.[4][5][6]
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for preparing stock solutions.
DMF (Dimethylformamide)SolubleAnother common solvent for preparing stock solutions.
Aqueous Buffers (e.g., PBS)Expected to be solubleHigh water solubility suggests good solubility in standard biological buffers.
Stability Profile

The stability of this compound is a critical factor for its successful application in labeling and imaging experiments. Its stability is generally characterized by its pH insensitivity and photostability.

Parameter Specification Source
pH Range Fluorescence is stable between pH 4 and 10.[4][5][6]
Long-Term Storage Store at -20°C in the dark for up to 24 months.[1]
Short-Term Storage/Transportation Stable at room temperature for up to three weeks.[1]
Photostability Generally described as high or excellent.[4][5][6]

Experimental Protocols

The following protocols are provided as standardized methods for researchers to quantitatively assess the solubility and stability of this compound in their specific aqueous buffer systems.

Protocol 1: Quantitative Solubility Assessment

This protocol outlines a method to determine the maximum solubility of this compound in a chosen aqueous buffer.

G Workflow for Quantitative Solubility Assessment A Prepare a saturated solution of this compound in the desired buffer. B Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation. A->B C Centrifuge the solution to pellet any undissolved solid. B->C D Carefully collect the supernatant. C->D E Prepare a series of dilutions of the supernatant. D->E F Measure the absorbance of the dilutions at the dye's absorption maximum (~430 nm) using a spectrophotometer. E->F G Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient. F->G

Caption: Workflow for determining the quantitative solubility of this compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for 24 hours with continuous gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved dye.

  • Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.

  • Serial Dilution and Spectrophotometry: Prepare a series of dilutions of the supernatant in the same buffer. Measure the absorbance of each dilution at the λmax of AF 430 (approximately 430 nm).

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the undiluted supernatant. The molar extinction coefficient (ε) for AF 430 is required for this calculation and can be obtained from the supplier's documentation. The calculated concentration represents the solubility limit under the tested conditions.

Protocol 2: Photostability Assessment

This protocol describes a method to quantify the photostability of this compound in an aqueous buffer by measuring the change in fluorescence intensity upon exposure to light.

G Workflow for Photostability Assessment A Prepare a solution of this compound in the desired buffer at a known concentration. B Divide the solution into a test sample and a dark control. A->B C Expose the test sample to a continuous light source of known intensity and wavelength. B->C D Keep the dark control protected from light at the same temperature. B->D E At regular time intervals, measure the fluorescence intensity of both samples. C->E D->E F Plot the normalized fluorescence intensity of the test sample versus time. E->F G Calculate the photobleaching rate or quantum yield. F->G

Caption: Workflow for assessing the photostability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a working concentration (e.g., 1 µM).

  • Experimental Setup: Place the solution in a cuvette or a multi-well plate. Prepare an identical sample to serve as a dark control, which should be protected from light (e.g., by wrapping in aluminum foil).

  • Light Exposure: Expose the experimental sample to a continuous and stable light source (e.g., the excitation light of a fluorometer or a specific wavelength LED). The intensity of the light source should be recorded.

  • Fluorescence Measurement: At regular time intervals, measure the fluorescence emission of both the exposed sample and the dark control. The dark control helps to account for any thermal degradation.

  • Data Analysis: Normalize the fluorescence intensity of the exposed sample to its initial intensity. Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay can be used to determine the photobleaching half-life.

Protocol 3: Thermal and Long-Term Stability Assessment

This protocol details a method to evaluate the stability of this compound in an aqueous buffer over time at different temperatures.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer.

  • Incubation: Aliquot the solution into multiple sealed, light-protected tubes. Incubate the tubes at different temperatures (e.g., 4°C, room temperature, and 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each temperature condition.

  • Analysis: Analyze the aliquots using the following methods:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum to check for changes in the peak absorbance and shape, which could indicate degradation.

    • Fluorimetry: Measure the fluorescence intensity to assess the retention of the dye's fluorescent properties.

    • HPLC (High-Performance Liquid Chromatography): Use a suitable column and mobile phase to separate the intact dye from any degradation products. This provides a quantitative measure of the dye's purity over time.

  • Data Interpretation: Plot the percentage of remaining intact dye (as determined by HPLC or absorbance) against time for each temperature to determine the degradation kinetics and half-life.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in covalent labeling of biomolecules through click chemistry. The azide group does not directly participate in biological signaling pathways but serves as a chemical handle for conjugation.

G Logical Relationship of this compound in Bioconjugation A This compound (Fluorescent Reporter) C Click Chemistry Reaction (e.g., CuAAC or SPAAC) A->C B Alkyne-modified Biomolecule (e.g., Protein, Nucleic Acid) B->C D Fluorescently Labeled Biomolecule C->D E Downstream Applications (Microscopy, Flow Cytometry, etc.) D->E

Caption: Logical workflow of this compound in a typical bioconjugation experiment.

Conclusion

This compound is a valuable tool for fluorescent labeling in aqueous systems due to its inherent water solubility and stability across a functional pH range. While quantitative data on its solubility and stability are not always provided by manufacturers, the protocols outlined in this guide offer robust methods for researchers to determine these parameters for their specific experimental conditions. By understanding and characterizing these properties, scientists and drug development professionals can ensure the reliability and reproducibility of their results when using this compound.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with AF 430 Azide via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of alkyne-modified proteins with AF 430 azide (B81097) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers a highly specific and efficient means of conjugating the fluorescent AF 430 dye to a protein of interest, enabling a wide range of applications in protein tracking, visualization, and quantitative analysis.

Introduction to Click Chemistry for Protein Labeling

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] The most prominent example for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[2][3] This technique is particularly advantageous for labeling proteins as the azide and alkyne functional groups are absent in natural biological systems, ensuring highly specific conjugation.[2]

The process involves a two-step approach: first, the protein of interest is functionalized with an alkyne group. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing an alkyne moiety or by post-translational modification with an alkyne-containing reagent. Subsequently, the alkyne-modified protein is reacted with an azide-containing fluorescent dye, in this case, AF 430 azide, in the presence of a copper(I) catalyst.

Materials and Reagents

For successful labeling of your alkyne-modified protein with this compound, ensure you have the following materials and reagents:

Reagent Supplier Purpose Storage
Alkyne-modified Protein-Protein to be labeled-20°C or -80°C
This compounde.g., BroadPharm, AxisPharmFluorescent label-20°C, protected from light
Copper (II) Sulfate (CuSO₄)e.g., Sigma-AldrichCatalyst precursorRoom Temperature
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)e.g., Sigma-AldrichCopper(I)-stabilizing ligandRoom Temperature
Sodium Ascorbate (B8700270)e.g., Sigma-AldrichReducing agent for Cu(II)Room Temperature
Protein Labeling Buffer (e.g., PBS, pH 7.4)-Reaction buffer4°C
Anhydrous Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichSolvent for this compoundRoom Temperature
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)e.g., Thermo Fisher ScientificPurification of labeled proteinRoom Temperature
UV-Vis Spectrophotometer-Characterization of labeled protein-

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an alkyne-modified protein with this compound, followed by purification and characterization of the conjugate.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for the success of the labeling reaction.

Stock Solution Concentration Solvent Preparation Notes
Alkyne-modified Protein1-5 mg/mLProtein-compatible buffer (e.g., PBS, pH 7.4)Ensure the buffer is free of chelating agents like EDTA.
This compound10 mMAnhydrous DMSOPrepare fresh or store in small aliquots at -20°C, protected from light.
Copper (II) Sulfate (CuSO₄)20 mMDeionized WaterStable at room temperature.
THPTA100 mMDeionized WaterSonicate to dissolve if necessary. Stable at room temperature.
Sodium Ascorbate300 mMDeionized WaterPrepare fresh immediately before use as it is prone to oxidation.
Click Chemistry Labeling Reaction

This protocol is optimized for a starting amount of 1 mg of an alkyne-modified protein. The reaction can be scaled up or down as needed, maintaining the relative concentrations of the components.

  • Protein Preparation: In a microcentrifuge tube, prepare 50 µL of your alkyne-modified protein at a concentration of 1-5 mg/mL in a suitable protein labeling buffer (e.g., PBS, pH 7.4).

  • Addition of this compound: Add a 3-fold molar excess of the 10 mM this compound stock solution to the protein solution. For example, for a 50 µL reaction with a 2 mg/mL (e.g., 40 µM for a 50 kDa protein) protein solution, you would add 0.6 µL of the 10 mM this compound stock. Gently vortex to mix.

  • Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix. It is recommended to use a 1:5 molar ratio of CuSO₄ to THPTA. For the example reaction, add 10 µL of 100 mM THPTA solution to 10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.

  • Initiation of the Click Reaction:

    • Add the 20 µL of the CuSO₄/THPTA catalyst premix to the protein/azide mixture.

    • Immediately add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.

    • Gently vortex the reaction mixture.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour. Longer incubation times may improve labeling efficiency but should be optimized for your specific protein.

Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and the reaction components (copper, ligand, ascorbate) from the labeled protein. Gel filtration or dialysis are effective methods. For smaller scale reactions, spin desalting columns are a convenient option.

  • Column Equilibration: Equilibrate a desalting column (with a molecular weight cutoff appropriate for your protein) with protein labeling buffer according to the manufacturer's instructions.

  • Sample Loading: Apply the entire reaction mixture to the center of the equilibrated resin bed.

  • Elution: Centrifuge the column to elute the purified, labeled protein. The smaller molecules, including the unreacted dye and catalyst components, will be retained in the column matrix.

  • Storage: Store the purified AF 430-labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Characterization of the Labeled Protein: Degree of Labeling (DOL) Calculation

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility. It can be determined using UV-Vis spectrophotometry.

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 430, which is approximately 433 nm (A₄₃₃).

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the AF 430 dye is calculated using the Beer-Lambert law: [AF 430] (M) = A₄₃₃ / ε_dye where ε_dye is the molar extinction coefficient of AF 430 (40,000 M⁻¹cm⁻¹).

    • The concentration of the protein is calculated by correcting the absorbance at 280 nm for the contribution of the dye: [Protein] (M) = (A₂₈₀ - (A₄₃₃ × CF₂₈₀)) / ε_protein where:

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

      • CF₂₈₀ is the correction factor for the absorbance of AF 430 at 280 nm (0.30).

    • The Degree of Labeling is then calculated as the molar ratio of the dye to the protein: DOL = [AF 430] / [Protein]

Parameter Value Source
AF 430 Absorbance Max (λ_max_)~433 nm[4]
AF 430 Emission Max~541 nm[4]
AF 430 Molar Extinction Coefficient (ε_dye_)40,000 cm⁻¹M⁻¹[5]
AF 430 Correction Factor at 280 nm (CF₂₈₀)0.30[5]

Visualizations

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Protein Alkyne-Protein Reaction_Mix Click Reaction Alkyne-Protein->Reaction_Mix AF430_Azide This compound AF430_Azide->Reaction_Mix CuSO4 Cu(II)SO4 Cu(I) Cu(I) CuSO4->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) THPTA THPTA THPTA->Cu(I) Stabilization Cu(I)->Reaction_Mix Catalysis Labeled_Protein AF 430-Labeled Protein Reaction_Mix->Labeled_Protein Formation of Triazole Linkage

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Experimental_Workflow A Prepare Stock Solutions (Protein, this compound, Catalyst) B Combine Alkyne-Protein and this compound A->B C Add Catalyst Premix (CuSO4 + THPTA) B->C D Initiate Reaction with Sodium Ascorbate C->D E Incubate at Room Temperature (30-60 min, protected from light) D->E F Purify Labeled Protein (e.g., Desalting Column) E->F G Characterize by UV-Vis Spectrophotometry F->G H Calculate Degree of Labeling (DOL) G->H

Caption: Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols: AF 430 Azide Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of nucleic acids with fluorescent dyes is a cornerstone technique for a wide array of applications in molecular biology, diagnostics, and drug development. AF 430 is a bright, water-soluble fluorescent dye that can be used for this purpose. This guide details the step-by-step process for labeling nucleic acids using AF 430 azide (B81097). The methodology is based on the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3]

This reaction creates a stable covalent bond between the azide group on the AF 430 dye and a terminal alkyne group previously incorporated into a DNA or RNA molecule.[1][3] The process is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules.[1][4] This technique is instrumental for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and tracking nucleic acid dynamics within living cells.[1][5][6]

Quantitative Data Summary

The following tables provide essential quantitative data for planning and executing the AF 430 azide nucleic acid labeling protocol.

Table 1: this compound Properties

PropertyValue
Excitation Maximum (λmax)~430 nm
Emission Maximum (λmax)~500 nm
Recommended Laser Line405 nm or 445 nm[4]
pH SensitivityInsensitive between pH 4 and 10[4]
Storage Conditions-20°C in the dark, desiccated[4]

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock Solution ConcentrationFinal Concentration in Reaction
Alkyne-Modified Nucleic AcidVaries20 - 200 µM[3]
This compound10 mM in DMSO1.5x molar excess to nucleic acid[3]
Copper(II) Sulfate (B86663) (CuSO₄)50 mM in water0.5 mM (as part of Cu-TBTA complex)[3]
Sodium Ascorbate (B8700270)5 mM in water (prepare fresh)[3]0.5 mM[3]
TBTA Ligand10.5 mg/mL in DMSO0.5 mM (as part of Cu-TBTA complex)[3]
Triethylammonium (B8662869) Acetate (B1210297) Buffer2 M, pH 7.00.2 M[3]
DMSO100%50% (v/v)[3]

Experimental Protocols

This section provides a detailed methodology for labeling alkyne-modified nucleic acids with this compound. The protocol consists of two main stages: the preparation of alkyne-modified nucleic acids and the subsequent click chemistry reaction.

Stage 1: Preparation of Alkyne-Modified Nucleic Acids

Before performing the click reaction, the nucleic acid of interest must contain a terminal alkyne group. This is typically achieved by enzymatically incorporating an alkyne-modified nucleoside triphosphate during DNA or RNA synthesis.

  • For DNA: Use 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine, in methods like PCR, reverse transcription, or by adding it to the media of living cells for metabolic incorporation during DNA replication.[1]

  • For RNA: Use alkyne-modified UTP analogs during in vitro transcription with RNA polymerases (e.g., T7 RNA polymerase) to generate alkyne-labeled RNA transcripts.[6][7]

After synthesis, it is crucial to purify the alkyne-modified nucleic acid from unincorporated nucleotides and enzymes using standard methods such as ethanol (B145695) precipitation or spin column purification.

Stage 2: this compound Labeling via CuAAC (Click Reaction)

This protocol is adapted for a typical labeling reaction of alkyne-modified oligonucleotides.[3]

Materials Required:

  • Alkyne-modified DNA/RNA

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • TBTA (Tris(benzyltriazolylmethyl)amine)

  • Sodium Ascorbate (prepare fresh)

  • DMSO (anhydrous)

  • Triethylammonium acetate buffer (2M, pH 7.0)

  • Nuclease-free water

  • Pressure-tight microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Preparation of Stock Solutions:

  • 5 mM Sodium Ascorbate: Dissolve 1 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution oxidizes quickly and must be prepared fresh before each experiment.[3]

  • 10 mM Copper(II)-TBTA Complex: First, prepare a 50 mM CuSO₄ solution by dissolving 12.5 mg of copper(II) sulfate pentahydrate in 1 mL of water. Second, prepare a TBTA solution by dissolving 11.6 mg of TBTA in 1.1 mL of DMSO. Mix the two solutions to create the final stock. This complex helps stabilize the Cu(I) ion and protects nucleic acids from degradation.[3][8]

Step-by-Step Protocol:

  • Prepare the Nucleic Acid: In a pressure-tight vial, dissolve the alkyne-modified nucleic acid in nuclease-free water to a desired concentration (e.g., 20-200 µM).[3]

  • Add Buffer and DMSO: Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M. Add an equal volume of DMSO to the aqueous solution (to achieve ~50% DMSO) and vortex to mix.[3][9]

  • Add this compound: Add the 10 mM stock solution of this compound to achieve a 1.5-fold molar excess relative to the alkyne-modified nucleic acid. Vortex thoroughly.[3]

  • Add Reducing Agent: Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.[3][9]

  • Degas the Solution: To prevent re-oxidation of the copper catalyst, gently bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds.[3][9]

  • Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Immediately flush the vial with inert gas again and securely close the cap.[3][9]

  • Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight or for at least 4-12 hours in the dark. If precipitation is observed, the vial can be gently heated (e.g., to 37-45°C) to aid solubilization.[9][10]

Stage 3: Purification of Labeled Nucleic Acid

Post-reaction cleanup is essential to remove unreacted this compound, copper catalyst, and other reaction components.

Ethanol Precipitation Protocol: [3][10]

  • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.[10]

  • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[10]

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

  • Discard the supernatant, air-dry the pellet to remove residual ethanol, and resuspend the labeled nucleic acid in a suitable buffer or nuclease-free water.

Alternatively, commercial RNA or DNA purification spin columns can be used according to the manufacturer's instructions.[10]

Visualizations

The following diagrams illustrate the key processes involved in this compound nucleic acid labeling.

G cluster_prep Stage 1: Preparation cluster_labeling Stage 2: Labeling Reaction cluster_cleanup Stage 3: Cleanup & Analysis A Incorporate Alkyne-Nucleotide (e.g., PCR, IVT, Metabolic Labeling) B Purify Alkyne-Modified Nucleic Acid A->B C Prepare Click Reaction Cocktail (NA, this compound, Buffer) B->C D Add Reducing Agent (Sodium Ascorbate) C->D E Add Cu(I) Catalyst (Cu-TBTA Complex) D->E F Incubate (Room Temp, Dark) E->F G Purify Labeled Nucleic Acid (Ethanol Precipitation or Column) F->G H Downstream Application (FISH, Imaging, etc.) G->H

Caption: Experimental workflow for this compound nucleic acid labeling.

G reactant1 Alkyne-Modified Nucleic Acid product AF 430-Labeled Nucleic Acid (Stable Triazole Linkage) reactant1->product + reactant2 This compound reactant2->product catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) catalyst->product   Click Reaction

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for AF 430 Azide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide (B81097) is a bright, photostable, green-fluorescent probe that is ideally suited for the precise labeling of biomolecules in complex biological systems through click chemistry.[1][2] Its azide functional group allows for covalent conjugation to alkyne-modified molecules via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[2][3] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity under physiological conditions without interfering with native biochemical processes.[4][5]

AF 430 is a coumarin-based dye with an excitation maximum around 430 nm and a large Stokes shift, emitting in the green-yellow range with a maximum at approximately 542 nm.[6][7] This large separation between excitation and emission minimizes spectral crosstalk, making it a valuable tool for multicolor imaging applications.[6] The dye's fluorescence is stable over a wide pH range (pH 4-10) and it exhibits good water solubility.[3][] Its high photostability makes it particularly suitable for demanding applications such as stimulated emission depletion (STED) microscopy.[6]

This document provides detailed application notes and protocols for the use of AF 430 azide in fluorescence microscopy, including the labeling of newly synthesized proteins, DNA in proliferating cells, and glycoproteins.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)430 nm[6]
Emission Maximum (λem)542 nm[6]
Molar Extinction Coefficient (ε)~15,000 - 15,955 L⋅mol⁻¹⋅cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.23[]
Stokes Shift112 nm[6]
Recommended Excitation Source405 nm violet laser or 445 nm laser[3][7]
Recommended Emission Filter510/80 nm bandpass filter[3]
SolubilityGood in water, DMF, DMSO[2]
pH SensitivityInsensitive between pH 4 and 10[3]
Storage ConditionsStore at -20°C in the dark, desiccated.[1]

Table 2: Recommended Filter Sets for AF 430 Imaging

Filter Set ComponentRecommended Wavelengths
Excitation Filter430/20 nm
Dichroic Beamsplitter455 nm longpass
Emission Filter540/30 nm

Note: Optimal filter sets may vary depending on the specific microscope configuration. A Lucifer Yellow/Tetracycline/AlexaFluor 430 filter set is also a suitable option.[9]

Experimental Protocols

Protocol 1: Labeling of Newly Synthesized Proteins using Azidohomoalanine (AHA) and this compound

This protocol describes the metabolic labeling of newly synthesized proteins with the methionine analog L-azidohomoalanine (AHA) and subsequent fluorescent detection with this compound via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA or TBTA)

  • BSA (Bovine Serum Albumin) for blocking

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with fresh methionine-free medium containing 25-50 µM AHA.

    • Incubate the cells for 1-24 hours, depending on the desired labeling duration.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

      • 389.5 µL PBS

      • 10 µL of 50 mM CuSO₄

      • 50 µL of 50 mM THPTA or TBTA ligand

      • 50 µL of 100 mM sodium ascorbate (B8700270) (freshly prepared)

      • 0.5 µL of 10 mM this compound in DMSO

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Wash the cells twice with PBS.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for AF 430.

Protocol 2: Detection of Cell Proliferation with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and this compound

This protocol outlines the detection of proliferating cells by incorporating the thymidine (B127349) analog EdU into newly synthesized DNA, followed by fluorescent labeling with this compound.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • This compound

  • Click-iT® EdU reaction cocktail components (or individual components: CuSO₄, reducing agent, and ligand as in Protocol 1)

Procedure:

  • EdU Incorporation:

    • Incubate cells with 10 µM EdU in complete culture medium for a duration appropriate for your cell type and experimental goals (e.g., 2 hours for S-phase labeling).[10]

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with 3% BSA in PBS.

    • Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[12]

  • Click Reaction:

    • Wash cells twice with 3% BSA in PBS.

    • Prepare the click reaction cocktail as described in Protocol 1, or according to the manufacturer's instructions if using a kit.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells once with 3% BSA in PBS.

    • (Optional) Proceed with antibody staining for other targets or counterstain with a nuclear stain.

    • Wash cells twice with PBS.

    • Mount and image as described in Protocol 1.

Protocol 3: Labeling of Glycoproteins with Azido (B1232118) Sugars and this compound

This protocol describes the metabolic labeling of glycans with an azido-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz) and subsequent detection with this compound.[13][14]

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido sugar (e.g., Ac₄ManNAz)

  • PBS

  • Cell lysis buffer (if applicable)

  • Fixative and permeabilization buffers (for imaging)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

Procedure:

  • Metabolic Labeling with Azido Sugar:

    • Culture cells in medium containing an appropriate concentration of the peracetylated azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days.[14]

  • Cell Preparation for Imaging:

    • Follow the fixation and permeabilization steps as outlined in Protocol 1.

  • Click Reaction:

    • Prepare and perform the click reaction with this compound as described in Protocol 1.

  • Washing and Imaging:

    • Wash and mount the cells as described in Protocol 1 for fluorescence microscopy analysis.

Visualizations

experimental_workflow_protein_labeling cluster_0 Metabolic Labeling cluster_1 Cell Processing cluster_2 Fluorescent Labeling cluster_3 Analysis AHA Incubate cells with Azidohomoalanine (AHA) Fix Fixation AHA->Fix Perm Permeabilization Fix->Perm Click Click Reaction with This compound Perm->Click Imaging Fluorescence Microscopy Click->Imaging

Caption: Workflow for labeling newly synthesized proteins.

experimental_workflow_cell_proliferation cluster_0 DNA Labeling cluster_1 Cell Preparation cluster_2 Detection cluster_3 Analysis EdU Incubate cells with EdU Fix Fixation EdU->Fix Perm Permeabilization Fix->Perm Click Click Reaction with This compound Perm->Click Imaging Fluorescence Microscopy or Flow Cytometry Click->Imaging

Caption: Workflow for cell proliferation detection.

signaling_pathway_click_chemistry Biomolecule Alkyne-modified Biomolecule Product AF 430 Labeled Biomolecule Biomolecule->Product AF430 This compound AF430->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) Catalyst->Product CuAAC

Caption: Copper-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for AF 430 Azide in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 azide (B81097) is a fluorescent probe that belongs to the family of coumarin (B35378) dyes. It is functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the stable and specific labeling of alkyne-modified biomolecules. With an excitation maximum around 430 nm and an emission maximum around 542 nm, AF 430 is excitable by the violet laser in flow cytometry and emits in the green-yellow range of the spectrum.[1] Its large Stokes shift of approximately 112 nm makes it a valuable tool for multicolor flow cytometry, as it can help reduce spectral overlap between adjacent channels.[1]

These application notes provide an overview of the use of AF 430 azide in flow cytometry, with detailed protocols for cell proliferation analysis, cell surface labeling, and a proposed method for apoptosis detection.

Spectral Properties and Quantitative Data

While specific quantitative performance data such as stain index or signal-to-noise ratio for this compound in flow cytometry applications is not extensively published, the available information on its spectral characteristics and those of its analogs can guide its use. AF 430 is noted to be less bright than other commonly used fluorophores like AF 488. However, its unique spectral properties and photostability make it a suitable choice for specific applications in multicolor panels.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (Absorbance)~430 nm[1]
Emission Maximum~542 nm[1]
Molar Extinction Coefficient (ε)~15,955 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)~0.23
Stokes Shift~112 nm[1]

Table 2: Recommended Flow Cytometer Configuration for this compound Detection

ComponentSpecification
Excitation LaserViolet Laser (~405 nm)
Emission Filter~540/30 nm or similar bandpass filter

Table 3: Qualitative Comparison of Common Green-Emitting Fluorophore Azides

Fluorophore AzideExcitation LaserRelative BrightnessPhotostabilityNotes
This compound Violet (~405 nm)DimmerHighLarge Stokes shift, useful for reducing spectral overlap.
AF 488 AzideBlue (~488 nm)BrightHighCommonly used, high quantum yield.
FITC AzideBlue (~488 nm)ModerateModeratepH sensitive, prone to photobleaching.

Application 1: Cell Proliferation Analysis using EdU Incorporation

A primary application of this compound in flow cytometry is the detection of cell proliferation through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine. EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group of the incorporated EdU can then be detected via a click reaction with this compound.

Experimental Workflow: EdU Cell Proliferation Assay

G cluster_0 Cell Culture & EdU Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Flow Cytometry Analysis A 1. Culture cells B 2. Add EdU to culture medium A->B C 3. Incubate for desired time B->C D 4. Harvest and wash cells C->D E 5. Fix and permeabilize cells D->E F 6. Prepare Click Reaction Cocktail (this compound, CuSO4, buffer) E->F G 7. Incubate cells with cocktail F->G H 8. Wash cells G->H I 9. (Optional) DNA content stain H->I J 10. Acquire data on flow cytometer I->J

Workflow for EdU cell proliferation assay.
Signaling Pathway: Cell Cycle Progression to S-Phase

G cluster_0 G1 Phase cluster_1 S Phase Entry GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb inactivates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 DNA_poly DNA Polymerase CDK2->DNA_poly activates EdU EdU Incorporation DNA_poly->EdU

Simplified signaling pathway to S-phase.
Detailed Protocol: Cell Proliferation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Click-iT® EdU Flow Cytometry Assay Kit components or equivalent:

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization and wash buffer (e.g., saponin-based buffer)

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Click reaction buffer/additive

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • DNA content stain (optional, e.g., DAPI, Propidium (B1200493) Iodide)

  • Flow cytometry tubes

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 1-10 µM.

    • Incubate the cells for a period appropriate for your cell type and experimental design (e.g., 1-2 hours for actively dividing cells).

  • Cell Harvest and Fixation:

    • Harvest the cells and wash once with 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells once with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization and wash buffer.

    • Incubate for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix:

      • Click reaction buffer

      • Copper (II) sulfate (CuSO₄)

      • This compound (the optimal concentration should be titrated, but a starting point of 1-5 µM is recommended)

      • Reaction buffer additive/reducing agent

    • Centrifuge the permeabilized cells and remove the supernatant.

    • Resuspend the cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with permeabilization and wash buffer.

  • DNA Staining and Analysis:

    • (Optional) For cell cycle analysis, resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or propidium iodide).

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the samples on a flow cytometer equipped with a violet laser, using the appropriate filter for AF 430 detection.

Application 2: Cell Surface Glycan Labeling

This compound can be used to detect cells that have been metabolically labeled with an alkyne-modified sugar. This is a powerful technique for studying glycan biosynthesis and trafficking. For example, cells can be cultured with a peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) analog containing an alkyne group, which is metabolized and incorporated into cell surface sialic acids.

Experimental Workflow: Cell Surface Labeling

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Flow Cytometry Analysis A 1. Culture cells with alkyne-modified sugar B 2. Incubate for 24-72 hours A->B C 3. Harvest and wash cells B->C D 4. Prepare Click Reaction Cocktail (this compound, CuSO4, buffer) C->D E 5. Incubate live cells with cocktail D->E F 6. Wash cells E->F G 7. (Optional) Viability stain F->G H 8. Acquire data on flow cytometer G->H

Workflow for cell surface glycan labeling.
Detailed Protocol: Cell Surface Glycan Labeling

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., a peracetylated N-propargyloxycarbonyl-mannosamine, Ac₄ManNAl)

  • This compound

  • Click reaction components (as in the proliferation assay)

  • PBS

  • BSA

  • Viability dye (optional)

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with an alkyne-modified sugar (e.g., 25-50 µM Ac₄ManNAl) for 1-3 days.

  • Cell Harvest:

    • Harvest cells and wash twice with ice-cold PBS containing 1% BSA.

  • Click Reaction on Live Cells:

    • Prepare the click reaction cocktail.

    • Resuspend the live cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature or on ice, protected from light.

    • Wash the cells twice with ice-cold PBS with 1% BSA.

  • Analysis:

    • (Optional) Stain with a viability dye to exclude dead cells from the analysis.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the samples on a flow cytometer.

Application 3: Apoptosis Detection (Proposed Method)

A potential application for this compound is the detection of apoptosis. This can be achieved by adapting existing methods that use click chemistry to label apoptotic cells. One such approach is a modified TUNEL (TdT-mediated dUTP Nick End Labeling) assay, where TdT incorporates an alkyne-modified nucleotide (e.g., EdUTP) into the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The incorporated alkyne is then detected with this compound.

Experimental Workflow: Apoptosis Detection (Click-TUNEL)

G cluster_0 Apoptosis Induction & Sample Prep cluster_1 TdT Labeling cluster_2 Click Chemistry Reaction cluster_3 Flow Cytometry Analysis A 1. Induce apoptosis B 2. Harvest and wash cells A->B C 3. Fix and permeabilize cells B->C D 4. Prepare TdT reaction mix with EdUTP C->D E 5. Incubate cells with TdT mix D->E F 6. Wash cells E->F G 7. Prepare Click Reaction Cocktail (this compound, CuSO4, buffer) F->G H 8. Incubate cells with cocktail G->H I 9. Wash cells H->I J 10. (Optional) DNA content stain I->J K 11. Acquire data on flow cytometer J->K

Workflow for a Click-TUNEL apoptosis assay.
Signaling Pathway: Extrinsic and Intrinsic Apoptosis Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand FasL / TNF-α DR Death Receptor (Fas/TNFR) Ligand->DR FADD FADD DR->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mito Mitochondria Caspase8->Mito via Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress Bcl2 Bcl-2 family (Bax/Bak) Stress->Bcl2 Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols: A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for AF 430 Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison and experimental protocols for the conjugation of AF 430 Azide (B81097) to alkyne-modified biomolecules using both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry.

Introduction

Click chemistry has become an indispensable tool in bioconjugation, offering high efficiency and specificity. The azide-alkyne cycloaddition is at the forefront of this chemical ligation strategy. AF 430 is a bright, green-fluorescent dye with a large Stokes shift, making it valuable for multicolor imaging applications.[1] This guide explores two primary methods for conjugating AF 430 azide: the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[2][3] It is known for its fast reaction kinetics and high yields.[3][4] However, the potential for copper cytotoxicity can be a limitation for in vivo applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[5][6] This makes it a highly biocompatible method, ideal for labeling living cells and other sensitive biological systems.[7][8] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[8]

Quantitative Data Summary

ParameterCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with this compound & DBCO-Alkyne
Reaction Rate FastModerate to Fast
Second-Order Rate Constant (k) ~10⁴ - 10⁵ M⁻¹s⁻¹ (estimated)~1 - 10 M⁻¹s⁻¹ (estimated based on similar azides)[9]
Typical Reaction Time 30 - 60 minutes2 - 12 hours[10]
Typical Yield > 90%[11]> 90%[5]
Biocompatibility Limited by copper toxicityHigh, suitable for live-cell imaging[8]
Catalyst Required Copper(I) salt (e.g., CuSO₄ with a reducing agent)[12]None
Common Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO)[5]

Experimental Workflows and Signaling Pathways

General Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound using either CuAAC or SPAAC.

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis Biomolecule Alkyne-Modified Biomolecule (Protein, DNA, etc.) CuAAC CuAAC (Copper-Catalyzed) Biomolecule->CuAAC SPAAC SPAAC (Copper-Free) Biomolecule->SPAAC AF430_Azide This compound AF430_Azide->CuAAC AF430_Azide->SPAAC Purification Purification (e.g., Chromatography, Dialysis) CuAAC->Purification Fast Reaction SPAAC->Purification Slower, Biocompatible Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis

General bioconjugation workflow.
Cell Surface Labeling for Flow Cytometry

This diagram outlines the experimental workflow for labeling cell surface glycans with this compound for subsequent analysis by flow cytometry. This is a common application in immunology and cell biology.

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Reaction (SPAAC) cluster_2 Analysis Start Culture Cells Metabolic_Label Incubate with Azide Sugar (e.g., Ac4ManNAz) Start->Metabolic_Label Azide_Cells Cells with Azide-Labeled Surface Glycans Metabolic_Label->Azide_Cells DBCO_AF430 Add DBCO-AF 430 Azide_Cells->DBCO_AF430 Incubate Incubate at 37°C DBCO_AF430->Incubate Labeled_Cells AF 430-Labeled Cells Incubate->Labeled_Cells Wash Wash Cells Labeled_Cells->Wash Flow_Cytometry Analyze by Flow Cytometry Wash->Flow_Cytometry

Cell surface labeling workflow.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein

This protocol is a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (e.g., from Lumiprobe)

  • DMSO (anhydrous)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)[12][13]

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[12]

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

    • Add this compound from a stock solution in DMSO. A 5-10 fold molar excess of the azide over the protein is recommended.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[14] Let it stand for a few minutes to form the complex.[12]

  • Initiate the Reaction:

    • Add aminoguanidine to the protein-azide mixture to a final concentration of 5 mM.[14]

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final copper concentration can be optimized but is typically in the range of 50-250 µM.[14]

    • Add freshly prepared sodium ascorbate to initiate the reaction. A final concentration of 5 mM is recommended.[14]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[12] The reaction can be placed on a slow rotator.[2]

  • Purification:

    • Remove the unreacted this compound and catalyst components by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the conjugation by SDS-PAGE (the labeled protein will have a higher molecular weight and will be fluorescent) and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Modified Antibody

This protocol describes the labeling of a DBCO-modified antibody with this compound.

Materials:

  • DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (optional, if needed to dissolve the azide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the DBCO-modified antibody to the desired final concentration.

    • Add a 2-4 fold molar excess of this compound to the antibody solution.[15][16] If the azide is dissolved in DMSO, ensure the final DMSO concentration does not exceed 20%.[15]

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[15][16] Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography or another suitable method.[15][16]

  • Analysis:

    • Validate the conjugation by SDS-PAGE, observing a higher molecular weight, fluorescent band for the conjugated antibody.[15]

    • Determine the degree of labeling using UV-Vis spectroscopy. The absorbance of DBCO at ~310 nm will decrease as the reaction proceeds.[15]

Conclusion

Both copper-catalyzed and copper-free click chemistry offer robust methods for conjugating this compound to biomolecules. The choice of method should be guided by the specific requirements of the experiment. CuAAC provides a rapid and high-yielding approach for applications where the presence of copper is not a concern. For live-cell imaging and other in vivo applications where biocompatibility is paramount, the copper-free SPAAC method is the preferred choice, despite its generally slower reaction kinetics. Careful optimization of reaction conditions will ensure successful and efficient conjugation of this compound for a wide range of research and drug development applications.

References

Application Notes and Protocols for AF 430 Azide in In Situ Hybridization (ISH) Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing AF 430 azide (B81097), a bright and photostable fluorescent dye, in in situ hybridization (ISH) techniques. The protocols leverage the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to specifically label and visualize nucleic acid targets within fixed cells and tissues.

Introduction to AF 430 Azide for Click-ISH

This compound is a fluorescent probe featuring an azide moiety that allows for covalent attachment to alkyne-modified molecules through a click reaction. In the context of ISH, this enables the sensitive detection of DNA or RNA sequences by first hybridizing an alkyne-labeled oligonucleotide probe to the target sequence, followed by the highly specific and efficient click reaction with this compound. This two-step method offers several advantages over traditional fluorescently labeled probes, including improved signal-to-noise ratios and flexibility in probe design and labeling.[1][2]

AF 430 is a yellow-green fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[3][4] Its fluorescence is stable over a broad pH range (pH 4-10), making it suitable for various ISH buffer conditions.[4][5]

Data Presentation: Properties of this compound

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental planning and image acquisition.

PropertyValueReference
Maximum Excitation Wavelength (λex) 430 nm[3][4]
Maximum Emission Wavelength (λem) 542 nm[3][4]
Molar Extinction Coefficient (ε) 15,955 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.23[3][5]
Solubility Good in water, DMF, and DMSO[3]
pH Sensitivity Insensitive to pH changes between 4 and 10[4][5]

Experimental Protocols

This section provides detailed methodologies for performing ISH using this compound, from the preparation of alkyne-modified probes to the final imaging steps.

Alkyne-Modified Oligonucleotide Probe Synthesis

Successful click-ISH relies on the use of high-quality oligonucleotide probes containing an alkyne group for subsequent reaction with this compound. These can be commercially synthesized or prepared in the lab.

Protocol for PCR-based Alkyne-Probe Generation:

This protocol describes the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into a DNA probe using PCR.

Materials:

  • DNA template

  • Forward and Reverse Primers

  • 5x PCR Buffer

  • dNTP Mix (dATP, dCTP, dGTP, dTTP)

  • 5-ethynyl-2'-deoxyuridine triphosphate (EdUTP)

  • Taq DNA Polymerase

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction as follows in a PCR tube:

ComponentVolume (for 50 µL reaction)Final Concentration
5x PCR Buffer10 µL1x
dNTP Mix (10 mM each)1 µL0.2 mM each
EdUTP (10 mM)1 µL0.2 mM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template1 pg - 10 ngVaries
Taq DNA Polymerase1 µL-
Nuclease-free waterUp to 50 µL-
  • Perform PCR using optimized cycling conditions for your specific template and primers. A typical program includes an initial denaturation, 25-35 cycles of denaturation, annealing, and extension, followed by a final extension.

  • Purify the alkyne-modified PCR product using a PCR purification kit to remove unincorporated nucleotides, primers, and enzymes.

  • Verify the size and purity of the probe by agarose (B213101) gel electrophoresis.

In Situ Hybridization and Click Reaction

This protocol outlines the steps for cell preparation, hybridization with the alkyne-labeled probe, and the subsequent click reaction with this compound.

Materials:

  • Cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (4% in PBS)

  • Triton X-100 (0.5% in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Alkyne-labeled probe

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (B8700270) (300 mM stock in water, freshly prepared)

  • 2x Saline-Sodium Citrate (SSC) buffer

  • DAPI (4′,6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

A. Sample Preparation:

  • Fix cells or tissue sections with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

B. Hybridization:

  • Pre-warm the slides in a humidified chamber at the hybridization temperature (typically 37-42°C) for 10 minutes.

  • Dilute the alkyne-labeled probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).

  • Denature the probe solution by heating at 95°C for 5 minutes, then immediately place on ice.

  • Apply the denatured probe solution to the sample on the slide and cover with a coverslip.

  • Incubate in a humidified chamber at the hybridization temperature overnight.

C. Post-Hybridization Washes:

  • Carefully remove the coverslip.

  • Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.

  • Wash twice in 0.2x SSC at the hybridization temperature for 15 minutes each.

  • Wash once in 2x SSC at room temperature for 5 minutes.

D. Click Reaction:

  • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume per slide:

    • 85 µL PBS

    • 2 µL this compound (10 mM stock) -> Final concentration: 200 µM

    • 1 µL THPTA (100 mM stock) -> Final concentration: 1 mM

    • 1 µL CuSO₄ (20 mM stock) -> Final concentration: 200 µM

    • 1 µL Sodium ascorbate (300 mM stock) -> Final concentration: 3 mM

    • Note: Add the sodium ascorbate last to initiate the reaction.

  • Apply the click reaction cocktail to the sample and incubate in a dark, humidified chamber for 30-60 minutes at room temperature.

  • Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.

E. Counterstaining and Mounting:

  • Incubate the slides with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Wash three times with PBS for 5 minutes each.

  • Mount the slides with an antifade mounting medium and seal the coverslip.

  • Image the slides using a fluorescence microscope with appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~540 nm) and DAPI.

Mandatory Visualizations

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne-Modified Probe Triazole Stable Triazole Linkage (Labeled Probe) Alkyne->Triazole Click Reaction (CuAAC) Azide This compound Azide->Triazole Click Reaction (CuAAC) Cu_II Copper(II) Sulfate (CuSO₄) Cu_I Copper(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Caption: The CuAAC reaction pathway for labeling alkyne-probes with this compound.

Experimental Workflow for Click-ISH

Click_ISH_Workflow start Start: Fixed Cells/Tissues perm Permeabilization start->perm hybrid Hybridization with Alkyne-Labeled Probe perm->hybrid wash1 Post-Hybridization Washes hybrid->wash1 click Click Reaction with This compound wash1->click wash2 Post-Click Washes click->wash2 counterstain DAPI Counterstaining wash2->counterstain mount Mounting counterstain->mount image Fluorescence Microscopy and Analysis mount->image

Caption: A step-by-step workflow for performing in situ hybridization with this compound.

Logical Relationships: Troubleshooting Guide

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution NoSignal No or Weak Signal Probe Poor Probe Quality/ Concentration NoSignal->Probe Hybrid Suboptimal Hybridization/ Washing NoSignal->Hybrid Click Inefficient Click Reaction NoSignal->Click Perm Inadequate Permeabilization NoSignal->Perm HighBg High Background HighBg->Hybrid Blocking Insufficient Blocking HighBg->Blocking NonSpecific Non-specific Probe Binding HighBg->NonSpecific CheckProbe Verify Probe Integrity & Increase Concentration Probe->CheckProbe OptimizeHyb Optimize Hybridization Temp. & Wash Stringency Hybrid->OptimizeHyb FreshReagents Use Fresh Click Reagents & Optimize Reaction Time Click->FreshReagents OptimizePerm Optimize Permeabilization (e.g., Proteinase K) Perm->OptimizePerm AddBlocking Increase Blocking Agent Concentration/Time Blocking->AddBlocking IncreaseStringency Increase Wash Stringency NonSpecific->IncreaseStringency

Caption: A troubleshooting guide for common issues in click-chemistry-based ISH.

References

Application Notes: High-Sensitivity Glycan Analysis Using AF430 Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of glycans, or oligosaccharides, is critical for understanding a wide range of biological processes, from cell signaling and immune responses to disease progression. Due to their lack of a natural chromophore, glycans require derivatization with a fluorescent tag for sensitive detection in analytical workflows. This application note describes a robust method for labeling oligosaccharides with Alexa Fluor™ 430 (AF430) azide (B81097) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers high sensitivity and specificity for subsequent analysis by Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry (HILIC-FLR-MS).

AF430 is a bright and photostable green-fluorescent dye with an excitation maximum at approximately 432 nm and an emission maximum at around 539 nm.[1][2] Its fluorescence is pH-independent over a wide range, making it a reliable choice for various analytical conditions.[1][3] The click chemistry approach provides a highly efficient and bioorthogonal ligation strategy, ensuring specific labeling of alkyne-modified oligosaccharides with the AF430 azide probe.[4][5]

Key Applications

  • High-Sensitivity Glycan Profiling: Elucidate complex glycan structures from purified glycoproteins or biological fluids.

  • Biopharmaceutical Characterization: Monitor critical quality attributes (CQAs) of therapeutic glycoproteins, such as monoclonal antibodies.

  • Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states.

  • Cellular Imaging: Visualize the localization and trafficking of glycans in living cells, although this application note focuses on the analysis of isolated oligosaccharides.

Quantitative Data Presentation

Table 1: Spectroscopic Properties of AF430
PropertyValue
Maximum Excitation Wavelength (λex)~432 nm[1][2]
Maximum Emission Wavelength (λem)~539 nm[1][2]
Molar Extinction Coefficient (ε)~15,000 cm⁻¹M⁻¹[2]
Optimal Laser Line for Excitation405 nm[3]
Table 2: Comparison of Common Fluorescent Labels for Glycan Analysis
LabelLabeling ChemistryRelative Fluorescence SensitivityRelative MS SensitivityThroughput
AF430 (via Click Chemistry) Copper-Catalyzed Azide-Alkyne CycloadditionHigh (Expected)Moderate (Expected)High
2-Aminobenzamide (2-AB) Reductive AminationLow[6][7]Low[6]Low
Procainamide (ProA) Reductive AminationHigh[6][7]High[6]Low
RapiFluor-MS (RF-MS) Rapid Glycosylamine TaggingModerate[6]Very High[6]Very High[6]
InstantPC Rapid Glycosylamine TaggingVery High[7]Very High[7]Very High[7]

Note: The performance of AF430 is projected based on the high quantum yield of Alexa Fluor dyes and the efficiency of click chemistry. Direct comparative studies with other glycan labels are not widely available.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligosaccharides with AF430 Azide

This protocol details the copper-catalyzed click chemistry reaction to label oligosaccharides that have been previously modified with a terminal alkyne group.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • AF430 Azide (10 mM): Dissolve the appropriate amount of AF430 azide in anhydrous DMSO.

    • Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in nuclease-free water.

    • TBTA (50 mM): Dissolve TBTA in DMSO.

    • Sodium Ascorbate (100 mM): Freshly prepare a solution of sodium ascorbate in nuclease-free water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligosaccharide in nuclease-free water.

    • Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]

    • Add DMSO to a final concentration of 50% (v/v) and vortex to mix.[8]

    • Add the 10 mM AF430 azide stock solution to the reaction mixture. A 1.5 to 2-fold molar excess of the azide over the alkyne-oligosaccharide is recommended.

    • Vortex the mixture briefly.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the Cu(I)-TBTA catalyst by mixing the 50 mM CuSO₄ and 50 mM TBTA solutions in a 1:1 molar ratio.

    • Add the freshly prepared 100 mM sodium ascorbate solution to the main reaction tube to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.

    • Immediately add the Cu(I)-TBTA catalyst to the reaction mixture to a final copper concentration of 0.5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours in the dark. The reaction is often complete within this timeframe, but for low-concentration samples, an overnight incubation may be beneficial.[8][9]

  • Purification of Labeled Oligosaccharides:

    • The labeled oligosaccharides must be purified from excess dye and reaction components. HILIC-based solid-phase extraction (SPE) is a highly effective method for this purpose.

    • Condition a HILIC SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove excess hydrophobic AF430 azide and other reaction components.

    • Elute the purified AF430-labeled oligosaccharides with an aqueous buffer.

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 2: HILIC-FLR-MS Analysis of AF430-Labeled Oligosaccharides

This protocol outlines the analysis of the purified AF430-labeled glycans using HILIC-FLR-MS.

Materials and Equipment:

  • ACQUITY UPLC H-Class Bio System (or equivalent) with a fluorescence detector (FLR) and a QDa mass detector (or equivalent).[10]

  • ACQUITY UPLC Glycan BEH Amide column (e.g., 1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Purified, dried AF430-labeled oligosaccharide sample.

  • Labeled dextran (B179266) ladder for glucose unit (GU) calibration.

Procedure:

  • Sample Reconstitution: Reconstitute the dried, labeled oligosaccharide sample in an appropriate volume of a water/acetonitrile mixture (e.g., 30:70 v/v).

  • UPLC-FLR Method:

    • Column Temperature: 60 °C.

    • Flow Rate: 0.4 mL/min.

    • Fluorescence Detection:

      • Excitation: 430 nm

      • Emission: 540 nm

    • Gradient: A typical gradient for glycan analysis is a linear gradient from a high percentage of organic mobile phase to a lower percentage over 30-60 minutes to elute the glycans based on their hydrophilicity. For example:

      Time (min) %A %B
      0.0 25 75
      35.0 46 54
      36.5 100 0
      39.0 100 0
      40.5 25 75

      | 45.0 | 25 | 75 |

  • Mass Spectrometry Method:

    • Couple the UPLC system to a mass spectrometer.

    • Acquire data in positive ion mode to detect the protonated molecular ions of the AF430-labeled glycans.

    • Set the mass range to cover the expected mass of the labeled glycans.

  • Data Analysis:

    • Integrate the peaks in the fluorescence chromatogram to determine the relative abundance of each glycan species.

    • Use the retention times of the dextran ladder to calculate the glucose unit (GU) values for the sample peaks, aiding in structural identification.

    • Confirm the identity of the glycan species by matching the observed mass-to-charge ratio (m/z) from the mass spectrometer with the calculated mass of the AF430-labeled glycan.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Oligo Alkyne-Oligosaccharide Click CuAAC Reaction Oligo->Click AF430 AF430 Azide AF430->Click Labeled_Oligo AF430-Labeled Oligosaccharide Click->Labeled_Oligo SPE HILIC SPE Labeled_Oligo->SPE Purified_Oligo Purified Labeled Oligosaccharide SPE->Purified_Oligo HILIC HILIC Separation Purified_Oligo->HILIC FLR Fluorescence Detection (Ex: 430nm, Em: 540nm) HILIC->FLR MS Mass Spectrometry HILIC->MS

Caption: Experimental workflow for labeling and analysis of oligosaccharides.

logical_relationship cluster_glycan_labeling Glycan Labeling Strategy cluster_analysis_methods Downstream Analysis Alkyne_Glycan Alkyne-Modified Glycan Click_Reaction Click Reaction (CuAAC) Alkyne_Glycan->Click_Reaction Substrate 1 AF430_Azide AF430 Azide AF430_Azide->Click_Reaction Substrate 2 Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Click_Reaction Catalyzes Labeled_Glycan Fluorescently Labeled Glycan Click_Reaction->Labeled_Glycan HILIC HILIC Separation Labeled_Glycan->HILIC Fluorescence Fluorescence Detection HILIC->Fluorescence Quantification Mass_Spec Mass Spectrometry HILIC->Mass_Spec Identification

Caption: Logical relationship of the click chemistry labeling strategy.

References

AF 430 Azide in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 430 azide (B81097) in super-resolution microscopy applications. AF 430 is a green-emitting coumarin (B35378) dye that can be utilized in various advanced imaging techniques. Its azide functional group allows for its covalent attachment to biomolecules of interest via click chemistry, enabling targeted imaging with high specificity.

Introduction to AF 430 Azide

AF 430 is a fluorescent dye characterized by its excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[1] This places its fluorescence in the green-yellow region of the visible spectrum. The azide group (N₃) on the AF 430 molecule facilitates its conjugation to alkyne-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as click chemistry.[1] This makes this compound a versatile tool for labeling proteins, nucleic acids, and other molecules for fluorescence microscopy. Its notable photostability also makes it a candidate for demanding imaging applications like super-resolution microscopy.[2][3]

Photophysical Properties

Quantitative data on the photophysical properties of this compound are crucial for its effective implementation in super-resolution microscopy.

PropertyValueReference
Excitation Maximum (λ_ex) ~430 nm[1]
Emission Maximum (λ_em) ~542 nm[1]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[1]
Recommended Excitation Lasers 405 nm, 445 nm[1]

Labeling Strategies: Click Chemistry

The primary method for conjugating this compound to a target molecule is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the biomolecule. An alternative, copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for labeling an alkyne-modified biomolecule (e.g., a protein or an oligonucleotide) with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound (e.g., from Lumiprobe)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • DMSO (dimethyl sulfoxide)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Purification column (e.g., size exclusion chromatography)

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a known concentration.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized for the specific biomolecule.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled biomolecule.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-modified Biomolecule Labeled_Biomolecule AF 430 Labeled Biomolecule (Triazole Linkage) Alkyne->Labeled_Biomolecule Azide This compound Azide->Labeled_Biomolecule CuSO4 CuSO₄ (Cu²⁺) CuSO4->Labeled_Biomolecule Cu(I) Catalyzes Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Ligand THPTA/TBTA (Ligand) Ligand->CuSO4 Stabilizes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Super-Resolution Microscopy Applications

This compound can potentially be used in several super-resolution microscopy techniques. The choice of technique will depend on the photophysical behavior of the dye under specific imaging conditions.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" fluorophores in each frame, their positions can be determined with high precision.

Principle of Photoswitching for STORM: For many organic dyes, photoswitching is induced by a specific imaging buffer, typically containing a reducing agent (e.g., a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) and an oxygen scavenging system (e.g., glucose oxidase and catalase). The thiol helps to push the dye into a long-lived dark state, while a low-power UV laser can be used to reactivate the dye to its fluorescent state.

Note on this compound in STORM: Currently, there is a lack of published data on the specific photoswitching properties of this compound in standard STORM buffers. Coumarin dyes can exhibit complex photophysics, and their suitability for STORM needs to be empirically determined. The following protocol is a general starting point for optimization.

General STORM Imaging Protocol (for optimization with this compound):

  • Sample Preparation:

    • Label your target of interest in fixed and permeabilized cells with this compound-conjugated antibodies or other probes using the click chemistry protocol described above.

    • Mount the sample in an imaging chamber suitable for solution exchange.

  • STORM Imaging Buffer Preparation (a starting point for optimization):

    • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

    • Buffer B (Glycerol Buffer): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

    • GLOX Solution: Dissolve 10 mg of glucose oxidase in 200 µL of Buffer A and add 50 µL of a 17 mg/mL catalase solution.

    • Thiol Solution: Prepare a 1 M stock of MEA.

    • Final Imaging Buffer: To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA. This buffer should be prepared fresh.

  • Image Acquisition:

    • Use a microscope equipped for STORM imaging, with a high numerical aperture objective and lasers for excitation (e.g., 405 nm for activation and 445 nm for excitation) and a sensitive EMCCD or sCMOS camera.

    • Illuminate the sample with the 445 nm laser at high power to drive most of the fluorophores into a dark state.

    • Use a low-power 405 nm laser to sparsely reactivate individual AF 430 molecules.

    • Acquire a series of thousands of images (frames) with single molecules appearing and disappearing in each frame.

  • Image Reconstruction:

    • Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule events with sub-pixel accuracy.

    • Render the localized positions to generate the final super-resolved image.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis Labeling Label Target with This compound Mounting Mount Sample Labeling->Mounting AddBuffer Add STORM Imaging Buffer Mounting->AddBuffer HighPowerEx High Power Excitation (445 nm) AddBuffer->HighPowerEx LowPowerAc Low Power Activation (405 nm) HighPowerEx->LowPowerAc Acquire Acquire Image Series (thousands of frames) LowPowerAc->Acquire Localization Single-Molecule Localization Acquire->Localization Reconstruction Image Reconstruction Localization->Reconstruction

General workflow for a STORM experiment.
DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography)

DNA-PAINT is a super-resolution technique that utilizes the transient binding of a fluorescently labeled single-stranded DNA "imager" strand to its complementary "docking" strand, which is attached to the target molecule. The "blinking" is achieved by the continuous binding and unbinding of the imager strand.

This compound in DNA-PAINT: this compound can be used to label the imager strand via click chemistry. An alkyne-modified DNA oligonucleotide can be reacted with this compound to produce the fluorescently labeled imager strand.

General DNA-PAINT Protocol:

  • Probe Preparation:

    • Synthesize or purchase an alkyne-modified single-stranded DNA oligonucleotide (the imager strand, typically 9-12 nucleotides long).

    • Label the imager strand with this compound using the CuAAC protocol.

    • Synthesize or purchase the complementary docking strand conjugated to an antibody or other targeting moiety.

  • Sample Staining:

    • Incubate the fixed and permeabilized cells with the docking strand-conjugated antibody to label the target structure.

    • Wash the sample thoroughly to remove unbound docking strands.

  • Imaging:

    • Prepare an imaging buffer containing the AF 430-labeled imager strand at a low concentration (e.g., 0.1-1 nM). The buffer typically contains a salt solution (e.g., PBS with 500 mM NaCl) to facilitate DNA hybridization.

    • Image the sample using a TIRF or other highly inclined illumination microscope to minimize background fluorescence from the freely diffusing imager strands.

    • Use a 445 nm laser to excite the AF 430 dye when it is bound to the docking strand.

    • Acquire a long series of images to capture the transient binding events.

  • Image Reconstruction:

    • Use localization software to detect and localize the diffraction-limited spots corresponding to the transiently bound imager strands.

    • Reconstruct the final super-resolution image from the accumulated localizations.

DNAPAINT_Principle cluster_components Components cluster_process Imaging Process Target Target Molecule Docking Docking Strand (on Antibody) Target->Docking Binds to Binding Transient Binding Docking->Binding Imager AF 430-Imager Strand (in solution) Imager->Binding Emission Fluorescence Emission Binding->Emission Causes Unbinding Unbinding Emission->Unbinding Followed by Unbinding->Imager Returns to solution

Principle of DNA-PAINT imaging.

Data Presentation and Quantitative Analysis

A key aspect of super-resolution microscopy is the ability to perform quantitative analysis on the reconstructed images. This can include determining the number of molecules, analyzing their spatial distribution, and measuring the size and shape of subcellular structures.

Quantitative Parameters from SMLM Data:

ParameterDescription
Localization Precision The statistical uncertainty in determining the position of a single molecule.
Number of Localizations The total number of detected single-molecule events.
Photon Count The number of photons detected per localization event, which influences localization precision.
On/Off Duty Cycle The fraction of time a fluorophore spends in the "on" state, critical for STORM.
Blinking Rate The frequency of switching between "on" and "off" states in STORM.
Cluster Analysis Methods to quantify the clustering and co-localization of molecules.

Conclusion and Future Perspectives

This compound is a promising fluorescent probe for super-resolution microscopy due to its favorable photophysical properties and its ability to be site-specifically conjugated to biomolecules via click chemistry. While its application in STED microscopy is more established, its use in SMLM techniques like STORM and DNA-PAINT requires further investigation and optimization. The protocols provided here serve as a starting point for researchers to explore the potential of this compound in their own super-resolution imaging experiments. Future work should focus on systematically characterizing the photoswitching behavior of this compound in various imaging buffers to unlock its full potential for quantitative single-molecule localization microscopy.

References

Application Notes and Protocols for Conjugating AF430 Azide to Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of AF430 azide (B81097) to antibodies for use in immunofluorescence applications. The described methods utilize click chemistry, a highly efficient and bioorthogonal reaction, for the stable and specific labeling of antibodies. These protocols are intended for research purposes and should be adapted and optimized for specific antibodies and experimental contexts.

Overview of the Workflow

The overall process involves the introduction of a terminal alkyne group onto the antibody, followed by a click chemistry reaction with the AF430 azide fluorophore. The resulting fluorescently labeled antibody is then purified and characterized before its use in immunofluorescence staining. Two primary click chemistry approaches are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_downstream Downstream Process Ab Antibody Activated_Ab Alkyne-Modified Antibody Ab->Activated_Ab NHS-Alkyne Linker Conjugate AF430-Antibody Conjugate Activated_Ab->Conjugate Click Chemistry AF430 AF430 Azide AF430->Conjugate Click Chemistry Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purification Characterization Characterization (DOL) Purified_Conjugate->Characterization IF_Staining Immunofluorescence Staining Purified_Conjugate->IF_Staining

Figure 1: Overall experimental workflow for antibody conjugation and application.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the conjugation and characterization process.

ParameterValueReference
AF430 Azide Properties
Molar Extinction Coefficient (ε_dye_)15,955 M⁻¹cm⁻¹
Maximum Absorption (λ_max)430 nm[1]
Correction Factor at 280 nm (CF₂₈₀)0.06
General IgG Antibody Properties
Molar Extinction Coefficient (ε_prot_)~210,000 M⁻¹cm⁻¹[2][3][4][5]
Molecular Weight~150,000 g/mol [5][6]
Conjugation & Purification Parameters
Typical Degree of Labeling (DOL)2 - 10[3][7]
Expected Antibody Recovery (SEC)> 95%[8]

Table 1: Key Quantitative Parameters

Experimental Protocols

Antibody Preparation and Alkyne Modification

For click chemistry with an azide-functionalized dye, the antibody must first be modified to contain a reactive alkyne group. This is commonly achieved by reacting the primary amines (lysine residues) on the antibody with an NHS-ester-alkyne linker.

Materials:

  • Antibody of interest (free of sodium azide and protein stabilizers like BSA)

  • NHS-alkyne linker (e.g., DBCO-NHS ester for SPAAC, or a terminal alkyne-NHS ester for CuAAC)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Antibody Buffer Exchange: If the antibody solution contains interfering substances like Tris, glycine, or sodium azide, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[4][9] The final antibody concentration should be at least 2 mg/mL for efficient labeling.

  • Prepare NHS-Alkyne Stock Solution: Immediately before use, dissolve the NHS-alkyne linker in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 10 to 20-fold molar excess of the NHS-alkyne linker to the antibody solution. Gently mix the reaction. The final concentration of DMSO in the reaction should be less than 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Modified Antibody: Remove the excess, unreacted NHS-alkyne linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Concentration Determination: Determine the concentration of the alkyne-modified antibody by measuring the absorbance at 280 nm.

Conjugation of AF430 Azide to Alkyne-Modified Antibody

This section provides protocols for both SPAAC (recommended for its simplicity and biocompatibility) and CuAAC.

This copper-free click chemistry method is ideal for sensitive biological molecules as it avoids the use of a potentially cytotoxic copper catalyst.[2][10]

Materials:

  • Alkyne-modified antibody (from section 3.1)

  • AF430 Azide

  • Reaction Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

Protocol:

  • Prepare AF430 Azide Stock Solution: Dissolve AF430 azide in anhydrous DMSO to a concentration of 10 mM. Store protected from light.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody with a 2 to 4-fold molar excess of AF430 azide.[2] Gently mix.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light.[2]

  • Purification: Proceed to section 3.3 for the purification of the AF430-antibody conjugate.

This method requires a copper (I) catalyst to proceed.

Materials:

  • Alkyne-modified antibody (from section 3.1)

  • AF430 Azide

  • Reaction Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

  • Copper (II) Sulfate (CuSO₄) solution (100 mM in water)

  • THPTA ligand solution (200 mM in water)

  • Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)

Protocol:

  • Prepare Stock Solutions: Prepare the stock solutions of CuSO₄, THPTA, and sodium ascorbate as listed above. Prepare a 10 mM stock solution of AF430 azide in anhydrous DMSO.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I) complex.[12]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of AF430 azide.[12]

  • Initiate Reaction: Add the pre-formed Cu(I)/THPTA complex to the antibody-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12]

  • Purification: Proceed to section 3.3 for the purification of the AF430-antibody conjugate.

Conjugation_Pathways cluster_spaac SPAAC Pathway cluster_cuaac CuAAC Pathway DBCO_Ab DBCO-Modified Antibody SPAAC_Reaction Mix and Incubate (No Catalyst) DBCO_Ab->SPAAC_Reaction AF430_Azide_S AF430 Azide AF430_Azide_S->SPAAC_Reaction Conjugate_S AF430-Antibody Conjugate SPAAC_Reaction->Conjugate_S Alkyne_Ab Alkyne-Modified Antibody CuAAC_Reaction Mix with Cu(I) Catalyst and Reducing Agent Alkyne_Ab->CuAAC_Reaction AF430_Azide_C AF430 Azide AF430_Azide_C->CuAAC_Reaction Conjugate_C AF430-Antibody Conjugate CuAAC_Reaction->Conjugate_C

Figure 2: Comparison of SPAAC and CuAAC conjugation pathways.
Purification of the AF430-Antibody Conjugate

Purification is crucial to remove unconjugated AF430 azide, which can cause high background in immunofluorescence. Size exclusion chromatography (SEC) is the recommended method.[13][8]

Materials:

  • Crude AF430-antibody conjugate solution

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar, with an appropriate fractionation range for antibodies)[8]

  • Elution Buffer: 1X PBS, pH 7.4

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.

  • Sample Loading: Carefully load the crude conjugate solution onto the top of the column.

  • Elution: Begin eluting with the Elution Buffer. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the elution of the antibody conjugate by measuring the absorbance at 280 nm. The first colored peak corresponds to the labeled antibody.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the purified antibody using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 50 kDa).

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[14] An optimal DOL is typically between 2 and 10 for antibodies.[3][7]

Protocol:

  • Spectrophotometer Measurement: Measure the absorbance of the purified AF430-antibody conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF430, which is 430 nm (A_max_).[15]

  • Calculation: Use the following formula to calculate the DOL:[14][16]

    Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_prot_

    DOL = A_max_ / (ε_dye_ × Protein Concentration (M))

    Where:

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max_ = Absorbance of the conjugate at 430 nm

    • CF₂₈₀ = Correction factor for AF430 at 280 nm (0.06)[13]

    • ε_prot_ = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹)[2][3][4][5]

    • ε_dye_ = Molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹)[13]

Immunofluorescence Protocol using AF430-Conjugated Antibody

This protocol outlines the steps for direct immunofluorescence staining of cells or tissue sections using the prepared AF430-conjugated primary antibody.

IF_Protocol Start Start: Fixed & Permeabilized Sample Blocking Blocking Step (e.g., BSA or serum) Start->Blocking Primary_Ab Incubation with AF430-Antibody Conjugate Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Mounting Mounting with Antifade Reagent Wash1->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 3: Direct immunofluorescence staining protocol workflow.

Materials:

  • AF430-conjugated primary antibody

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking Buffer: 1-5% BSA or 5-10% normal serum from the same species as the secondary antibody would be (if one were used) in PBS.[17][18]

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

  • Antifade mounting medium

Protocol:

  • Blocking: Incubate the samples with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[12][18]

  • Primary Antibody Incubation: Dilute the AF430-conjugated primary antibody to its optimal working concentration in the Blocking Buffer. Incubate the samples with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

  • Washing: Wash the samples three times for 5 minutes each with Wash Buffer to remove unbound antibodies.[19]

  • Mounting: Mount the samples with an antifade mounting medium to preserve the fluorescence signal.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for AF430 (Excitation/Emission: ~430/542 nm).[1]

Storage and Stability

  • AF430 Azide: Store at -20°C in the dark and desiccated. It is stable for at least 24 months under these conditions. For transportation, it can be at room temperature for up to 3 weeks.[11]

  • AF430-Antibody Conjugate: Store at 4°C for short-term use (weeks) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL Insufficient molar excess of dye.Increase the molar ratio of AF430 azide to antibody during conjugation.
Inefficient alkyne modification.Optimize the NHS-alkyne reaction conditions (pH, reaction time).
High Background in IF Unconjugated dye not fully removed.Repeat the purification step or use a column with a better separation range.
Non-specific antibody binding.Increase the blocking time or try a different blocking agent.[17]
Antibody concentration too high.Titrate the AF430-conjugated antibody to find the optimal concentration.
Weak or No IF Signal Low DOL.Re-conjugate the antibody to achieve a higher DOL.
Antibody concentration too low.Increase the concentration of the conjugated antibody.
Photobleaching.Minimize light exposure during incubation and imaging steps. Use an antifade mounting medium.

Table 2: Troubleshooting Guide

References

Application Notes and Protocols for Tracking Metabolic Activity in Cells using AF 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing AF 430 azide (B81097) to track various metabolic activities within cells. This method relies on the metabolic incorporation of a bioorthogonal alkyne-modified substrate, followed by the highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction with the fluorescent AF 430 azide for visualization.

Introduction to this compound for Metabolic Labeling

AF 430 is a bright, photostable, and water-soluble fluorescent dye.[1][2][3] Its azide derivative, this compound, serves as a powerful tool for detecting alkyne-modified biomolecules within cells.[1][4] The principle involves a two-step process. First, cells are incubated with a metabolic precursor containing an alkyne group. This precursor is processed by the cell's natural metabolic pathways and incorporated into newly synthesized biomolecules such as proteins, glycans, lipids, or DNA. Second, the incorporated alkyne is detected by a highly efficient and specific click reaction with this compound.[1][4] This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the biomolecule of interest, allowing for sensitive detection and visualization by fluorescence microscopy or flow cytometry.[2][3] The fluorescence of AF 430 is independent of pH over a wide range (pH 4 to 10).[2][4][5]

The choice between the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) click reaction depends on the experimental setup. CuAAC is a very efficient reaction but the copper catalyst can be toxic to living cells, making it more suitable for fixed cells or cell lysates.[6] SPAAC is a copper-free alternative that is ideal for live-cell imaging, utilizing a strained cyclooctyne (B158145) instead of a terminal alkyne.[1][6]

Data Presentation: Properties of this compound

For easy comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1][5]
Emission Maximum (λem) 542 nm[1][5]
Molar Extinction Coefficient (ε) 15,955 L⋅mol−1⋅cm−1[1][5]
Fluorescence Quantum Yield (Φ) 0.23[1][5]
Recommended Excitation Source 405 nm violet laser or 445 nm laser[1][4]
Recommended Emission Filter 510/80 nm bandpass filter[1][4]
Molecular Weight 623.69 g/mol [5]
Solubility Good in water, DMF, and DMSO[4][5]

Experimental Protocols

Here we provide detailed protocols for tracking three key metabolic activities: DNA synthesis, lipid metabolism, and global protein synthesis.

Tracking DNA Synthesis (Cell Proliferation)

This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA.[7][8]

Experimental Workflow for Tracking DNA Synthesis

DNA_Synthesis_Workflow cluster_0 Metabolic Labeling cluster_1 Cell Processing cluster_2 Click Reaction cluster_3 Analysis a Seed Cells b Incubate with EdU a->b c Fix and Permeabilize b->c d Wash e Prepare Click Reaction Cocktail (with this compound) d->e f Incubate with Cells g Wash f->g h (Optional) Counterstain Nuclei g->h i Image by Fluorescence Microscopy h->i

Caption: Workflow for labeling and visualizing newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • This compound

  • Click chemistry reaction buffer (copper (II) sulfate, reducing agent like sodium ascorbate, and a copper ligand for CuAAC)

  • Nuclear counterstain (e.g., DAPI) (optional)

Protocol:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 2 hours).[9] The optimal incubation time may vary depending on the cell type and proliferation rate.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[10]

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing this compound at a final concentration of 1-5 µM.

    • Remove the permeabilization buffer and wash the cells once with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells twice with PBS.

    • (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for AF 430 (Excitation/Emission: ~430/542 nm) and the nuclear counterstain.

Tracking Lipid Metabolism

This protocol describes the metabolic labeling of phospholipids (B1166683) using an alkyne-modified choline (B1196258) analog, followed by detection with this compound.[11][12]

Experimental Workflow for Tracking Lipid Metabolism

Lipid_Metabolism_Workflow cluster_0 Metabolic Labeling cluster_1 Cell Processing cluster_2 Click Reaction (SPAAC for Live Cells) cluster_3 Analysis a Seed Cells b Incubate with Alkyne-Choline a->b c Wash Cells b->c d Fix Cells (Optional for Live Imaging) e Prepare Click Reaction Cocktail (with DBCO-AF 430) d->e f Incubate with Cells g Wash f->g h Image by Fluorescence Microscopy g->h

Caption: Workflow for labeling and visualizing newly synthesized lipids.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified choline analog (e.g., propargylcholine)

  • This compound (for fixed cells) or a DBCO-AF 430 conjugate (for live cells)

  • Click chemistry reagents (as in 3.1 for fixed cells)

  • Live-cell imaging medium

Protocol for Live-Cell Imaging (SPAAC):

  • Metabolic Labeling: Incubate cells with the alkyne-choline analog in complete medium for a desired period (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically.

  • Washing: Wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove unincorporated alkyne-choline.

  • Click Reaction:

    • Prepare a solution of DBCO-AF 430 in live-cell imaging medium at a final concentration of 5-20 µM.

    • Incubate the cells with the DBCO-AF 430 solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells twice with live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for AF 430.

Tracking Global Protein Synthesis

This protocol involves the incorporation of an alkyne-bearing amino acid analog, L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), in place of methionine into newly synthesized proteins.

Logical Relationship for Protein Synthesis Tracking

Protein_Synthesis_Logic cluster_0 Cellular Process cluster_1 Detection Metabolic_Incorporation Metabolic Incorporation of Alkyne-Amino Acid (e.g., HPG) Protein_Synthesis Protein Synthesis Metabolic_Incorporation->Protein_Synthesis during Click_Reaction Click Reaction with This compound Protein_Synthesis->Click_Reaction enables Fluorescence_Detection Fluorescence Detection Click_Reaction->Fluorescence_Detection

Caption: Logical flow for tracking nascent protein synthesis.

Materials:

  • Cells of interest

  • Methionine-free medium

  • L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA)

  • This compound (if using HPG) or an alkyne-AF 430 (if using AHA)

  • Other reagents as listed in Protocol 3.1

Protocol (for HPG incorporation and detection with this compound):

  • Cell Starvation: To increase the incorporation of the analog, starve the cells in methionine-free medium for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with HPG (typically 25-50 µM) and incubate for 1-4 hours.

  • Fixation, Permeabilization, and Click Reaction: Follow steps 3 and 4 as described in Protocol 3.1.

  • Washing, Counterstaining, and Imaging: Follow steps 5 and 6 as described in Protocol 3.1.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Fluorescence Signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the alkyne-modified precursor. Ensure the use of appropriate starvation media if necessary (e.g., methionine-free media for protein synthesis).
Inefficient click reaction.Ensure all click chemistry reagents are fresh and correctly prepared. For CuAAC, ensure the copper is in the correct oxidation state (Cu(I)). Degas solutions to remove oxygen which can oxidize the copper catalyst.
Low abundance of the target biomolecule.Increase the labeling time or use a more sensitive detection method.
High Background Fluorescence Incomplete removal of unincorporated probe.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the fluorescent azide.Reduce the concentration of this compound. Include a blocking step (e.g., with BSA) before the click reaction.
Autofluorescence of cells.Image an unlabeled control to determine the level of autofluorescence. Use appropriate filter sets to minimize bleed-through.
Cell Toxicity (for live-cell imaging) Toxicity of the metabolic precursor.Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne-modified substrate.
Toxicity of the click reagents (for CuAAC).For live-cell imaging, use the copper-free SPAAC reaction with a DBCO-modified fluorophore.

Conclusion

This compound is a versatile and robust tool for the fluorescent detection of metabolically labeled biomolecules. The protocols provided herein offer a starting point for tracking DNA synthesis, lipid metabolism, and protein synthesis. Researchers are encouraged to optimize the labeling and detection conditions for their specific cell type and experimental question to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photobleaching of AF 430 Azide in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of AF 430 azide (B81097) in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is AF 430 azide and why is photobleaching a concern?

This compound is a green-fluorescent probe used in bioorthogonal chemistry, often for labeling and visualizing biomolecules in cells and tissues. It is structurally identical to Alexa Fluor® 430.[1][2] Like many fluorophores, AF 430 is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This leads to a decrease in fluorescence signal intensity, which can compromise image quality and the reliability of quantitative data.

Q2: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound during a microscopy experiment:

  • High Excitation Light Intensity: The more intense the illumination, the faster the fluorophore will photobleach.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative dose of photons absorbed by the fluorophore, leading to more rapid fading.

  • Presence of Molecular Oxygen: Reactive oxygen species are major contributors to the chemical reactions that cause photobleaching.

  • Suboptimal Environmental Conditions: Factors such as pH and the chemical composition of the mounting medium can influence the photostability of the dye.

Q3: How can I minimize photobleaching of this compound?

Minimizing photobleaching involves a combination of optimizing your imaging parameters and using protective reagents. Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep exposure times as short as possible for each image acquisition.

  • Use an Antifade Mounting Medium: These reagents are specifically designed to scavenge free radicals and reduce the rate of photobleaching.

  • Work Quickly: Minimize the time the sample is exposed to light, including ambient room light.

  • Image with a More Sensitive Detector: A more sensitive camera or detector can achieve a good signal with less excitation light.

Q4: Which antifade reagents are recommended for use with this compound?

Several commercial antifade reagents are available that can enhance the photostability of this compound. While specific data for AF 430 is limited, reagents that are effective for other Alexa Fluor dyes are generally a good choice.[3] Some commonly used and effective antifade mountants include:

  • ProLong™ Gold Antifade Mountant: This reagent cures within 24 hours and can preserve samples for months. It is compatible with most fluorescent dyes.[4]

  • SlowFade™ Diamond Antifade Mountant: This mountant offers excellent photostability protection across the visible spectrum and can be used for immediate sample viewing as it does not require curing.[3]

  • VECTASHIELD® Antifade Mounting Medium: This is another widely used antifade reagent. However, it's important to note that some formulations may not be compatible with all fluorescent dyes, particularly cyanine-based dyes.[5]

It is always recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid signal loss during initial focusing or image acquisition. - Excitation light is too intense.- Exposure time is too long.- No or ineffective antifade reagent is being used.- Reduce the laser power or lamp intensity to the lowest possible level that still provides a detectable signal.- Decrease the camera exposure time.- Use a high-quality, fresh antifade mounting medium. Ensure the antifade reagent is properly stored and not expired.
Fluorescence signal is bright initially but fades quickly during time-lapse imaging. - Cumulative phototoxicity and photobleaching from repeated exposures.- The antifade reagent is not sufficient for prolonged imaging.- For live-cell imaging, consider using a reagent like ProLong™ Live Antifade Reagent.[6]- Reduce the frequency of image acquisition to the minimum required for your experiment.- Use imaging techniques that reduce overall light exposure, such as spinning disk confocal or light-sheet microscopy.
High background fluorescence, making it difficult to distinguish the signal. - Autofluorescence from the sample or mounting medium.- Non-specific binding of the fluorescent probe.- Use a mounting medium with low intrinsic fluorescence.- Include appropriate blocking steps in your staining protocol to reduce non-specific binding.- Use spectral unmixing if your imaging system supports it to separate the specific signal from autofluorescence.
Inconsistent fluorescence intensity between different samples or experiments. - Variation in staining and mounting protocols.- Differences in imaging parameters.- Age or storage conditions of the this compound or antifade reagent.- Standardize all steps of your sample preparation and imaging protocols.- Use the same imaging settings (laser power, exposure time, detector gain) for all comparable experiments.- Use fresh reagents and store them according to the manufacturer's instructions, protected from light.[2]

Quantitative Data on Fluorophore Photostability

Condition Initial Fluorescence Intensity (Arbitrary Units) Fluorescence Intensity after 60s Continuous Excitation (Arbitrary Units) % Signal Retention
No Antifade Reagent100020020%
With ProLong™ Gold100085085%
With SlowFade™ Diamond100090090%

Note: This table is illustrative and based on the expected performance of high-quality antifade reagents. Actual results will vary depending on the specific fluorophore, sample type, and imaging conditions.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells

This protocol provides a general workflow for using a commercial antifade mounting medium with this compound-labeled samples.

Materials:

  • Fixed and stained cells or tissue on a microscope slide.

  • Commercial antifade mounting medium (e.g., ProLong™ Gold or SlowFade™ Diamond).

  • Coverslip.

  • Clear nail polish or a coverslip sealant.

Procedure:

  • After the final wash step of your staining protocol, carefully aspirate any excess buffer from the slide, being careful not to disturb the sample.

  • Add a single drop of the antifade mounting medium directly onto the sample.

  • Gently lower a coverslip onto the drop of mounting medium, trying to avoid the introduction of air bubbles. A slight angle when lowering the coverslip can help with this.

  • If using a curing mountant like ProLong™ Gold, allow the slide to cure in the dark at room temperature for 24 hours. For non-curing mountants like SlowFade™ Diamond, you can proceed to imaging immediately.[3][4]

  • To prevent the mounting medium from drying out over time and to secure the coverslip, seal the edges of the coverslip with clear nail polish or a commercial coverslip sealant.

  • Store the slides flat and in the dark at 4°C for long-term storage.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This protocol outlines a systematic approach to finding the optimal imaging settings for your experiment.

Materials:

  • A representative stained slide with this compound.

  • A fluorescence microscope with adjustable excitation intensity and exposure time.

Procedure:

  • Start with Low Magnification: Begin by finding your region of interest using a low-power objective and transmitted light to minimize light exposure to the fluorescently labeled areas.

  • Set Initial Imaging Parameters: Switch to your desired objective for imaging. Start with the lowest possible excitation light intensity and a short exposure time (e.g., 50-100 ms).

  • Adjust Detector Gain/Sensitivity: Increase the detector gain or camera sensitivity to a level where you can see a faint but clear signal. Avoid excessively high gain, as this can increase noise.

  • Optimize Exposure Time: Gradually increase the exposure time until you achieve a good signal-to-noise ratio. The ideal exposure time is the shortest one that provides a clear, usable image.

  • Fine-tune Excitation Intensity: If the signal is still too weak, incrementally increase the excitation light intensity. The goal is to find the balance between a strong signal and minimal photobleaching.

  • Perform a Time-Lapse Test: Once you have what you believe are optimal settings, acquire a short time-lapse series on a representative area to assess the rate of photobleaching. If the signal fades significantly during the acquisition, you will need to further reduce the excitation intensity or exposure time.

  • Save Your Settings: Once you have determined the optimal settings, save them as a protocol on your microscope software to ensure consistency across your experiments.

Visualizations

Experimental_Workflow_for_Minimizing_Photobleaching A Sample Preparation (Staining with this compound) B Mount with Antifade Reagent (e.g., ProLong Gold) A->B C Optimize Imaging Parameters B->C D Start with Low Excitation Power & Short Exposure Time C->D Step 1 E Adjust Detector Gain D->E Step 2 F Incrementally Increase Exposure/Excitation E->F Step 3 G Image Acquisition F->G Step 4 H Assess Signal & Photobleaching G->H H->F If signal is weak or photobleaching is high I Data Analysis H->I If signal is optimal

Caption: Workflow for sample preparation and imaging to minimize photobleaching.

Photobleaching_Mitigation_Strategies cluster_factors Contributing Factors cluster_strategies Mitigation Strategies Photobleaching Photobleaching of This compound ReducePower Reduce Excitation Power Photobleaching->ReducePower ShortenExposure Shorten Exposure Time Photobleaching->ShortenExposure Antifade Use Antifade Reagents Photobleaching->Antifade HighIntensity High Excitation Intensity HighIntensity->Photobleaching LongExposure Long Exposure Time LongExposure->Photobleaching Oxygen Reactive Oxygen Species Oxygen->Photobleaching SensitiveDetector Use Sensitive Detector

Caption: Factors contributing to photobleaching and corresponding mitigation strategies.

References

Issues with AF 430 azide solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of AF 430 azide in experimental settings, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent probe containing an azide group. It is primarily used for labeling and detecting alkyne-modified biomolecules through a copper-catalyzed click reaction (CuAAC) or a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). Its fluorescence in the yellow-green region of the spectrum makes it suitable for applications such as flow cytometry and fluorescence microscopy.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is described as water-soluble.[1] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are also recommended.[3]

Q3: I am observing precipitation after adding my this compound stock solution to my aqueous experimental buffer. What could be the cause?

A3: Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is a common issue. This can happen if the final concentration of the organic solvent is not sufficient to keep the dye soluble in the aqueous environment, or if the dye concentration exceeds its solubility limit in the final buffer composition. This phenomenon is often referred to as "salting out."

Q4: How does pH affect the solubility and performance of this compound?

A4: this compound is reported to be water-soluble and its fluorescence is insensitive to pH changes in the range of 4 to 10.[1][4] However, extreme pH values outside of this range could potentially affect its stability and solubility.

Q5: Can I use buffers containing sodium azide (NaN₃) as a preservative with this compound?

A5: While sodium azide is a common preservative, it is generally not recommended for use in conjugation reactions that involve an amine group.[5] Although this compound reacts with alkynes, it's important to consider the compatibility of all components in your reaction mixture. Sodium azide can also influence protein aggregation, which might be a factor in some biological experiments.[6][7][8] If you are working with live cells, sodium azide should be avoided as it is toxic.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the dye in the final solution exceeds its solubility limit.- Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final buffer, if your experiment allows.- Prepare a fresh, more dilute stock solution of this compound.
The buffer composition is causing the dye to "salt out".- Test the solubility of this compound in a small volume of your buffer before proceeding with the full experiment.- Consider using a different buffer system. A buffer with lower salt concentration may be beneficial.
Low or no fluorescent signal after labeling The this compound has degraded.- Store the this compound stock solution protected from light at -20°C.[1][3]- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Inefficient click chemistry reaction.- Ensure all reaction components (copper catalyst, reducing agent for CuAAC) are fresh and active.- Optimize the concentrations of reactants and the reaction time.
The dye has precipitated out of solution and is not available for reaction.- Visually inspect the reaction mixture for any signs of precipitation. If present, refer to the troubleshooting steps for precipitation.
Inconsistent fluorescence intensity between experiments Inconsistent final concentration of the dye due to precipitation.- Ensure complete dissolution of the this compound in the stock solution before use.- Vortex the stock solution briefly before each use.
Pipetting errors.- Use calibrated pipettes and ensure accurate measurement of the stock solution.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Excitation Maximum430 nm[3][4]
Emission Maximum542 nm[4][9]
Recommended SolventsWater, DMSO, DMF[1][3]
pH SensitivityInsensitive between pH 4 and 10[1]
Storage Conditions-20°C in the dark, desiccate[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution : Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Mixing : Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1][3]

Protocol 2: General Procedure for Labeling Alkyne-Modified Biomolecules with this compound (CuAAC)

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare Biomolecule : Dissolve your alkyne-modified biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).

  • Prepare this compound Working Solution : Dilute the this compound stock solution (from Protocol 1) into the reaction buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to minimize precipitation.

  • Prepare Catalyst and Reducing Agent : Prepare fresh stock solutions of a copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup :

    • To your alkyne-modified biomolecule solution, add the this compound working solution.

    • Add the reducing agent to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition can be critical.

  • Incubation : Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification : Remove the excess this compound and reaction components by a suitable method such as gel filtration, dialysis, or precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis reagent This compound (lyophilized) stock 10 mM Stock Solution reagent->stock Dissolve in dmso Anhydrous DMSO dmso->stock working Working Solution stock->working Dilute in buffer Experimental Buffer (e.g., PBS) buffer->working mixture Reaction Mixture working->mixture Add to biomolecule Alkyne-Modified Biomolecule biomolecule->mixture incubation Incubation mixture->incubation Add Catalysts purification Purification incubation->purification labeled_product Labeled Product purification->labeled_product analysis Downstream Analysis labeled_product->analysis

Caption: Experimental workflow for labeling with this compound.

troubleshooting_flowchart start Issue: Precipitation of this compound in Buffer check_concentration Is the final dye concentration high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent Is the organic co-solvent percentage low? check_concentration->check_solvent No solution Problem Resolved reduce_concentration->solution increase_solvent Increase co-solvent % (if compatible) check_solvent->increase_solvent Yes check_buffer Is the buffer high in salt? check_solvent->check_buffer No increase_solvent->solution change_buffer Try a lower salt buffer check_buffer->change_buffer Yes test_solubility Perform a small-scale solubility test check_buffer->test_solubility No/Unsure change_buffer->solution test_solubility->solution

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Impact of Copper Catalyst on Cell Viability with AF 430 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides comprehensive information, troubleshooting advice, and detailed protocols for addressing the potential impact of copper catalysts on cell viability when using AF 430 azide (B81097) and other fluorescent azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why can the copper catalyst in my click chemistry reaction be toxic to cells?

A1: The catalytically active species in CuAAC is copper(I) (Cu(I)). This ion can be cytotoxic primarily through the generation of reactive oxygen species (ROS) via Fenton-like reactions, especially in the presence of a reducing agent like sodium ascorbate (B8700270) which is used to maintain copper in its +1 oxidation state.[1] ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, which can ultimately compromise cell viability and lead to apoptosis.[2]

Q2: I'm observing high cell death after my click labeling experiment. What are the likely causes?

A2: High cell death is a common issue and can be attributed to several factors:

  • High Copper Concentration: The concentration of the copper catalyst may be too high for your specific cell type.

  • Absence of a Protective Ligand: Not using a chelating ligand to stabilize the copper(I) ion can lead to increased ROS production and toxicity.[1][3][4]

  • Prolonged Incubation Time: Extended exposure to the catalyst cocktail can increase cellular damage.[1]

  • Oxidation of the Catalyst: An unstable catalyst solution can lead to the formation of cytotoxic byproducts.

Q3: What are the primary strategies to reduce copper-induced cytotoxicity?

A3: There are several effective strategies to mitigate copper toxicity in live-cell applications:

  • Use a Copper Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA, or L-histidine can stabilize the Cu(I) ion, which reduces the generation of ROS and protects cells from damage.[1][4][5] These ligands can also accelerate the reaction rate, allowing for the use of lower copper concentrations.[3][4]

  • Optimize Copper and Ligand Concentrations: It is crucial to titrate the copper concentration to the lowest effective level for your experiment. A ligand-to-copper ratio of 5:1 is often recommended to ensure cell viability.[1][4][6]

  • Minimize Reaction Time: Reduce the incubation time of the cells with the click reaction cocktail to the shortest duration that still provides sufficient labeling.[1]

  • Consider Copper-Free Click Chemistry: An excellent alternative is to use strain-promoted azide-alkyne cycloaddition (SPAAC).[3][7][8] This method utilizes a strained cyclooctyne (B158145) that reacts with the azide without the need for a copper catalyst, thus completely avoiding copper-induced cytotoxicity.[4][7][8]

Q4: Can the AF 430 azide itself be toxic to cells?

A4: While the primary source of toxicity in CuAAC is the copper catalyst, it is always good practice to assess the potential toxicity of any new reagent in your specific experimental system. However, azides are generally considered bioorthogonal and non-toxic at the concentrations typically used for cell labeling.[9] A proper control experiment would involve incubating cells with the this compound alone (without the copper catalyst) to assess its individual effect on cell viability.

Troubleshooting Guide

Problem Possible Cause Solution
High Cell Viability, but Weak or No Fluorescent Signal Inefficient Click Reaction: The concentration of the copper catalyst may be too low, or the reaction time may be too short.1. Increase Catalyst Concentration (with caution): If cell viability is high, you can cautiously increase the copper concentration. Ensure a protective ligand is used. 2. Increase Reaction Time: Extend the incubation period for the click reaction, monitoring cell viability in parallel. 3. Use an Accelerating Ligand: Ligands like THPTA not only reduce toxicity but also increase the reaction rate.[1][4]
Significant Cell Death or Changes in Morphology Copper Catalyst Toxicity: The concentration of copper is likely too high, or the catalyst is not adequately stabilized.1. Reduce Copper Concentration: Lower the final concentration of the copper catalyst.[4] 2. Use a Copper Chelating Ligand: Add a copper-stabilizing ligand such as THPTA or L-histidine to the reaction mixture.[1][4][5] 3. Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often effective at preserving cell viability.[1][4][6] 4. Switch to Copper-Free Click Chemistry (SPAAC): This is the most effective way to eliminate copper-induced cytotoxicity.[4][7][8]
High Background Fluorescence Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components.1. Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure. 2. Reduce Probe Concentration: Titrate the concentration of the this compound to the lowest effective concentration.
Inconsistent Results Between Experiments Reagent Instability: The Cu(I) catalyst is prone to oxidation. The sodium ascorbate solution can also degrade.1. Prepare Fresh Reagents: Always use freshly prepared solutions of the copper catalyst and sodium ascorbate.[10][11] 2. Premix Catalyst Components: Premix the copper sulfate (B86663) and ligand before adding the sodium ascorbate to allow for complex formation.[1][6]

Data Summary: Strategies to Mitigate Copper Cytotoxicity

Strategy Description Advantages Considerations
Use of Chelating Ligands (e.g., THPTA, BTTES) Sequester copper ions to prevent ROS formation and accelerate the reaction.[3][12]Reduces cytotoxicity, increases reaction rate, allows for lower copper concentrations.[1][4]Requires an additional reagent and optimization of the ligand-to-copper ratio.[4]
Use of Chelating Azides An azide with a built-in chelating group increases the effective local copper concentration.[4][12]Enhances reaction rates at lower overall copper concentrations, improving biocompatibility.[4]Requires synthesis or purchase of a specialized azide probe.
Copper-Free Click Chemistry (SPAAC) Utilizes a strained alkyne (e.g., a cyclooctyne) that reacts with the azide without a catalyst.[3][7][8]Completely eliminates copper-induced cytotoxicity.[4]Generally has slower reaction kinetics than CuAAC and requires a bulkier cyclooctyne-fluorophore.[4][7]

Experimental Protocols

Protocol 1: Assessing Cell Viability after Copper-Catalyzed Click Chemistry

This protocol describes a general method to assess cell viability using a standard MTT assay after performing a click chemistry reaction on live cells.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well plate)

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium Ascorbate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. If applicable, treat cells with your alkyne-modified molecule for the desired time.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the following solutions fresh immediately before use.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a stock solution of sodium ascorbate in water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, prepare the final click reaction cocktail. For example, to achieve final concentrations of 50 µM CuSO₄, 250 µM THPTA (5:1 ratio), and 2.5 mM sodium ascorbate:

      • First, mix the CuSO₄ and THPTA solutions in DPBS.

      • Then add the this compound.

      • Finally, add the sodium ascorbate to initiate the formation of the Cu(I) catalyst.[1][6]

  • Cell Labeling:

    • Gently aspirate the culture medium from the cells and wash once with pre-warmed DPBS.

    • Add the click reaction cocktail to the cells.

    • Incubate for the desired time (e.g., 5-30 minutes) at the appropriate temperature (e.g., 37°C or 4°C).[1]

  • Wash and Recover:

    • Aspirate the reaction cocktail and wash the cells three times with DPBS to remove all traces of copper and other reagents.

    • Add fresh, pre-warmed cell culture medium and return the cells to the incubator for a recovery period (e.g., 24 hours).[1]

  • Cell Viability Assay (MTT):

    • After the recovery period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Controls: It is essential to include the following controls:

    • Untreated cells (negative control for viability).

    • Cells treated with the click reaction cocktail but without the this compound.

    • Cells treated with this compound alone.

    • Cells treated with a known cytotoxic agent (positive control for cell death).

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cell Viability cluster_prep Preparation cluster_click Click Reaction cluster_post Post-Labeling cluster_assay Viability Assay cell_culture Culture Cells in 96-well Plate alkyne_treatment Treat with Alkyne-modified Molecule cell_culture->alkyne_treatment prepare_cocktail Prepare Fresh Click Cocktail (CuSO4, Ligand, Azide, Ascorbate) label_cells Incubate Cells with Cocktail prepare_cocktail->label_cells wash_cells Wash Cells 3x with DPBS label_cells->wash_cells recover_cells Incubate in Fresh Medium (24h) wash_cells->recover_cells mtt_assay Perform MTT Assay recover_cells->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance

Caption: Workflow for assessing cell viability after a click chemistry reaction.

ROS_Pathway Copper-Induced Cytotoxicity Pathway cu_complex Cu(II) + Reducing Agent (e.g., Ascorbate) cu_ion Cu(I) Ion cu_complex->cu_ion ros Reactive Oxygen Species (ROS) cu_ion->ros O2 -> O2- stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis / Cell Death damage->apoptosis ligand Chelating Ligand (e.g., THPTA) ligand->cu_ion Stabilizes & Sequesters

Caption: Pathway of copper-induced cytotoxicity and the protective role of ligands.

References

AF 430 azide stability and storage long-term effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 Azide (B81097). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of AF 430 Azide, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in the dark.[1][2] It is recommended to desiccate the product to prevent degradation from moisture. Under these conditions, the product is stable for up to 24 months upon receipt.[1][2]

Q2: Can this compound be transported at room temperature?

A2: Yes, this compound can be transported at room temperature for periods of up to three weeks without significant degradation.[1][2] However, for long-term storage, it is crucial to return it to -20°C.

Q3: What is the pH stability range for this compound?

A3: this compound is water-soluble and remains stable in a pH range of 4 to 10, making it compatible with a wide variety of experimental buffers.[1]

Q4: How does light exposure affect the stability of this compound?

A4: Like most fluorescent dyes, prolonged exposure to light can lead to photobleaching and degradation of this compound.[3] It is essential to store the product in the dark and minimize light exposure during experimental procedures.[1][2]

Q5: Is this compound compatible with sodium azide in storage buffers?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no fluorescent signal after click reaction Degradation of this compound - Ensure the dye has been stored correctly at -20°C in the dark and has not expired. - Perform a quality control check of the dye by measuring its absorbance and emission spectra.
Inefficient click reaction - Optimize the click reaction conditions (catalyst concentration, reaction time, temperature). - Ensure the alkyne-containing molecule is pure and present at a sufficient concentration.
High background fluorescence Non-specific binding of the dye - Include appropriate blocking steps in your protocol. - Optimize washing steps to remove unbound dye. - Consider reducing the concentration of the this compound used.
Contamination of reagents or buffers - Use fresh, high-purity reagents and sterile, filtered buffers.
Inconsistent results between experiments Variability in storage or handling - Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles. - Ensure consistent light protection and temperature control during all experiments.
Photobleaching - Minimize the exposure of labeled samples to excitation light. - Use an anti-fade mounting medium for microscopy.

Long-Term Storage Effects on this compound Stability

The following table summarizes the expected stability of this compound under different storage conditions based on manufacturer recommendations and general knowledge of fluorescent dyes.

Storage Condition Duration Expected Stability Notes
-20°C, in the dark, desiccatedUp to 24 monthsHighRecommended for long-term storage.[1][2]
Room TemperatureUp to 3 weeksModerateSuitable for transportation.[1][2] Avoid prolonged exposure.
4°C, in the darkShort-term (days to weeks)Moderate to LowNot recommended for long-term storage. Risk of gradual degradation.
Repeated Freeze-Thaw CyclesN/ALowCan lead to degradation. Aliquoting is recommended.
Exposure to LightVariableLowProne to photobleaching.[3] Always protect from light.

Experimental Protocol: Assessing this compound Stability

This protocol provides a general workflow for assessing the stability of this compound over time under specific storage conditions.

Objective: To determine the effect of long-term storage on the fluorescent properties and reactivity of this compound.

Materials:

  • This compound

  • An alkyne-containing molecule (e.g., an alkyne-modified oligonucleotide or protein)

  • Click chemistry reaction components (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate)

  • Appropriate buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • HPLC system with a fluorescence detector

Methodology:

  • Initial Characterization (Time Zero):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Measure the absorbance spectrum to determine the concentration and confirm the absorbance maximum.

    • Measure the fluorescence emission spectrum to determine the emission maximum and quantum yield.

    • Perform a click reaction with a known concentration of an alkyne-containing molecule.

    • Analyze the reaction product by HPLC with fluorescence detection to determine the conjugation efficiency.

  • Sample Storage:

    • Aliquot the this compound stock solution into multiple tubes.

    • Store the aliquots under the desired conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6, 12, 24 months), take one aliquot from each storage condition.

    • Repeat the characterization steps performed at time zero:

      • Measure absorbance and fluorescence spectra.

      • Perform the click reaction.

      • Analyze the conjugation efficiency by HPLC.

  • Data Analysis:

    • Compare the absorbance, fluorescence intensity, and conjugation efficiency at each time point to the initial values.

    • Plot the percentage of remaining fluorescence and conjugation efficiency over time for each storage condition.

This compound Stability Troubleshooting Workflow

AF430_Troubleshooting start Start: Low/No Fluorescent Signal check_storage Check Storage Conditions (-20°C, Dark, Desiccated?) start->check_storage check_age Check Product Age (<24 months?) check_storage->check_age Yes improper_storage Result: Improper Storage check_storage->improper_storage No expired Result: Product Expired check_age->expired No test_qc Perform QC Check (Abs/Em Spectra) check_age->test_qc Yes spectra_ok Spectra OK? test_qc->spectra_ok degraded Result: Dye Degraded spectra_ok->degraded No check_reaction Troubleshoot Click Reaction (Reagents, Conditions) spectra_ok->check_reaction Yes reaction_optimized Reaction Optimized? check_reaction->reaction_optimized protocol_issue Result: Protocol Issue reaction_optimized->protocol_issue No success Success: Signal Restored reaction_optimized->success Yes

Caption: Troubleshooting workflow for low or no signal with this compound.

References

Technical Support Center: Purification of AF488 Azide-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of AF488 azide-labeled proteins and nucleic acids.

Troubleshooting Guides

This section addresses common issues encountered during the purification of AF488 azide-labeled biomolecules.

Issue 1: Low Yield of Purified Labeled Protein

Q: My final yield of purified, AF488-labeled protein is lower than expected. What are the possible causes and solutions?

A: Low recovery of your labeled protein can stem from several factors, from inefficient labeling to problems during the purification process itself. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Labeling Reaction: If the labeling reaction is inefficient, the purification process will naturally result in a low yield of the desired product.

    • Solution: Ensure optimal labeling conditions. For click chemistry reactions, this includes using a fresh catalyst and ensuring all reagents are at the correct concentrations. For amine-reactive labeling, verify the pH of the reaction buffer is appropriate (typically pH 8.0-9.0).

  • Protein Precipitation: Your protein may be precipitating during the labeling or purification steps.

    • Solution: Perform a quick spin of your sample before purification to pellet any precipitate. If precipitation is significant, consider optimizing the buffer conditions (e.g., adjusting pH or salt concentration).

  • Suboptimal Purification Strategy: The chosen purification method may not be suitable for your specific protein.

    • Solution: For proteins, size exclusion chromatography (SEC) is a common and effective method for removing unconjugated dye. Ensure the resin's fractionation range is appropriate for your protein's molecular weight. If using affinity chromatography for tagged proteins, ensure the binding and elution conditions are optimized.[1][2]

  • Protein Adhesion to Consumables: Proteins can adhere to plasticware, leading to loss of sample.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips.

dot graph TD; A[Start: Low Labeled Protein Yield] --> B{Check Labeling Efficiency}; B --> C{Is Labeling Efficient?}; C -->|No| D[Optimize Labeling Reaction- Fresh Reagents- Correct pH/Catalyst]; C -->|Yes| E{Check for Precipitation}; E --> F{Is there a Precipitate?}; F -->|Yes| G[Optimize Buffer Conditions- Adjust pH/Salt- Centrifuge before Purification]; F -->|No| H{Evaluate Purification Method}; H --> I{Is SEC Resin Correct?}; I -->|No| J[Select Resin with AppropriateMW Cutoff]; I -->|Yes| K{Consider Protein Adhesion}; K --> L[Use Low-Binding Consumables]; D --> M[Re-run Experiment]; G --> M; J --> M; L --> M; end

Caption: Troubleshooting workflow for low yield of purified AF488-labeled protein.

Issue 2: High Background or Non-Specific Staining with Labeled Nucleic Acids

Q: After purifying my AF488-labeled nucleic acids, I'm observing high background fluorescence in my downstream applications. What could be the cause?

A: High background is typically due to the presence of unconjugated AF488 azide (B81097) in your final sample.

  • Inefficient Purification: The purification method may not be effectively removing all the free dye.

    • Solution: For oligonucleotides and smaller nucleic acid fragments, ethanol (B145695) precipitation is a common method. Ensure you are using the correct salt and ethanol concentrations and that the precipitation time is sufficient.[3][4][5][6][7] For larger nucleic acids, spin columns with silica (B1680970) membranes can be effective.[8] Consider a second purification step if high background persists.

  • Contamination of Buffers or Consumables: Buffers or tubes may be contaminated with fluorescent substances.

    • Solution: Use fresh, high-quality, nuclease-free water and buffers. Test your buffers for fluorescence before use.

  • Autofluorescence: The biological sample itself may have intrinsic fluorescence.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing or choose a different fluorescent dye with a longer wavelength.[9]

dot graph TD; A[Start: High Background with Labeled Nucleic Acids] --> B{Evaluate Purification Efficacy}; B --> C{Is Free Dye Present?}; C -->|Yes| D[Optimize Purification- Repeat Ethanol Precipitation- Use Spin Column- Consider HPLC]; C -->|No| E{Check for Contamination}; E --> F{Are Buffers/Tubes Contaminated?}; F -->|Yes| G[Use Fresh, Nuclease-Free Reagents]; F -->|No| H{Assess Autofluorescence}; H --> I[Image Unstained Control]; I --> J{Is Autofluorescence High?}; J -->|Yes| K[Use Spectral Unmixing ora Different Fluorophore]; J -->|No| L[Investigate Other Experimental Parameters]; D --> M[Re-purify and Re-test]; G --> M; K --> M; end

Caption: Troubleshooting workflow for high background with AF488-labeled nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify AF488 azide-labeled proteins?

A1: The optimal method depends on the size and properties of your protein. For most proteins, size exclusion chromatography (SEC) , often in the form of a spin column, is highly effective at separating the labeled protein from the much smaller, unconjugated AF488 azide.[10][11][12] Affinity chromatography can be used if your protein has an affinity tag (e.g., His-tag, GST-tag), which also allows for efficient removal of free dye.[13] Dialysis is another option, particularly for larger sample volumes, but it is generally more time-consuming.

Q2: How can I purify AF488 azide-labeled nucleic acids?

A2: For oligonucleotides and smaller DNA/RNA fragments, ethanol precipitation is a simple and cost-effective method.[3][4][5][6][7] For larger nucleic acids, spin columns containing a silica membrane that binds nucleic acids are very efficient at removing unincorporated dyes and other reaction components.[8] In some cases, specialized magnetic beads can also be used for purification.[14]

Q3: How do I know if my purification was successful?

A3: For proteins, you can assess purity by running the sample on an SDS-PAGE gel and visualizing it with a fluorescence scanner. A successful purification will show a fluorescent band corresponding to your protein of interest and no significant fluorescence at the dye front. For nucleic acids, you can run the sample on a denaturing polyacrylamide gel and visualize it with a fluorescence scanner. The absence of a low-molecular-weight fluorescent band (free dye) indicates successful purification. Spectrophotometric analysis can also be used to determine the degree of labeling.

Q4: Can I reuse my size exclusion column for purification?

A4: While some size exclusion columns can be regenerated and reused, it is generally not recommended for purifying fluorescently labeled biomolecules to avoid cross-contamination. If you must reuse a column, ensure it is thoroughly cleaned according to the manufacturer's instructions.

Q5: My click reaction seems to be causing my protein to aggregate. What should I do?

A5: Protein aggregation after a click reaction can be caused by the copper catalyst. Ensure you are using a copper-chelating ligand, such as THPTA, to protect your protein.[15] Additionally, running the reaction for a shorter amount of time may reduce aggregation.[16] If aggregation persists, consider optimizing the reaction buffer by adding a non-ionic detergent or adjusting the pH.

Quantitative Data Summary

Purification MethodAnalyteTypical RecoveryPuritySpeed
Size Exclusion Spin Column Proteins70-95%HighFast
Dialysis Proteins60-90%HighSlow
Affinity Chromatography Tagged Proteins80-95%Very HighModerate
Ethanol Precipitation Nucleic Acids50-80%Moderate to HighModerate
Silica Spin Column Nucleic Acids70-95%HighFast
Magnetic Beads Nucleic Acids80-95%HighFast

Recovery and purity can vary depending on the specific protein or nucleic acid, the starting sample volume, and the precise protocol used.

Experimental Protocols

Protocol 1: Purification of AF488 Azide-Labeled Protein using a Size Exclusion Spin Column

  • Column Equilibration:

    • Remove the storage buffer from the spin column by centrifugation at 1,000 x g for 2 minutes.

    • Equilibrate the column by adding 500 µL of your desired buffer (e.g., PBS) and centrifuging at 1,000 x g for 2 minutes. Repeat this step 2-3 times.

  • Sample Loading:

    • Carefully load your labeling reaction mixture (typically 50-100 µL) onto the center of the equilibrated resin bed.

  • Purification:

    • Place the spin column into a clean collection tube.

    • Centrifuge at 1,000 x g for 3 minutes.

  • Collection:

    • The purified, labeled protein will be in the collection tube. The unconjugated AF488 azide will be retained in the resin.

  • Storage:

    • Store the purified protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Purification of AF488 Azide-Labeled Oligonucleotides by Ethanol Precipitation

  • Prepare the Precipitation Mix:

    • To your labeled oligonucleotide solution, add 1/10th volume of 3 M sodium acetate, pH 5.2.

    • Add 3 volumes of ice-cold 100% ethanol.

  • Precipitation:

    • Vortex the mixture briefly and incubate at -20°C for at least 30 minutes.

  • Pelleting:

    • Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.

    • Carefully decant the supernatant, being cautious not to disturb the pellet (which may be invisible).

  • Washing:

    • Add 500 µL of cold 70% ethanol to the tube to wash the pellet.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.

    • Resuspend the purified, labeled oligonucleotide in a desired volume of nuclease-free buffer or water.

References

Dealing with high background fluorescence using AF 430 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 Azide (B81097). This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges during your experiments, particularly concerning high background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal and lead to inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: I am observing high background fluorescence in my negative controls and samples. What are the potential causes and how can I fix this?

Answer: High background fluorescence with AF 430 azide can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Identify the Source of the Background

First, determine if the background is from non-specific binding of the this compound, issues with the click chemistry reaction, or sample autofluorescence.

Troubleshooting Workflow

Troubleshooting_High_Background A High Background Observed B Run Controls: 1. No Alkyne Control 2. No Copper Catalyst Control 3. Unlabeled Sample (Autofluorescence) A->B C High background in 'No Alkyne' control? B->C Analyze D High background in 'No Copper' control? B->D Analyze E High background in unlabeled sample? B->E Analyze F Issue: Non-specific binding of this compound C->F Yes G Issue: Copper-Independent Dye Binding D->G Yes H Issue: Autofluorescence E->H Yes I Solution: Optimize Staining Protocol F->I J Solution: Review Reagents & Reaction Conditions G->J K Solution: Implement Autofluorescence Quenching H->K L Optimized Protocol I->L Implement J->L K->L

Caption: A logical workflow for troubleshooting high background fluorescence.

Step 2: Address Non-Specific Binding of this compound

If the "No Alkyne" control shows high background, it indicates non-specific binding of the fluorescent probe.

Potential Cause Troubleshooting Step Expected Outcome
Excess Dye Concentration Decrease the concentration of this compound. Titrate the dye to find the optimal concentration that provides a good signal-to-noise ratio.[1]Reduced background in negative controls.
Insufficient Washing Increase the number and duration of washing steps after the click reaction.[2][3] Use a mild detergent like 0.05% Tween-20 in your wash buffer.Removal of unbound dye and reduced background.
Hydrophobic Interactions Add a blocking agent like 1% Bovine Serum Albumin (BSA) to your buffers before and during the click reaction.[4] For persistent issues, a post-labeling wash with 5M urea (B33335) or guanidine (B92328) hydrochloride can disrupt hydrophobic interactions.[5]Minimized non-specific binding to cellular components.
Dye Aggregates Centrifuge the this compound solution before use to pellet any aggregates that may contribute to punctate background staining.A more diffuse and lower background signal.
Step 3: Troubleshoot the Click Chemistry Reaction

If the "No Copper" control shows significantly lower background than your experimental sample, the issue may be related to the copper catalyst.

Potential Cause Troubleshooting Step Expected Outcome
Copper-Mediated Fluorescence Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate.[4]Quenching of non-specific fluorescence caused by copper.[4]
Reagent Impurities Use freshly prepared solutions of sodium ascorbate (B8700270).[4] Verify the purity of your azide and alkyne probes.[4]Consistent and reproducible results with lower background.
Reactive Oxygen Species (ROS) To minimize the generation of reactive oxygen species, it is advisable to cap reaction tubes to limit oxygen exposure.[4]Reduced background from oxidized cellular components.
Incorrect Reagent Ratios Optimize the ratio of copper, ligand, and reducing agent. An excess of sodium ascorbate compared to copper is generally recommended.[6]A more efficient click reaction with fewer side products.
Step 4: Manage Autofluorescence

If the unlabeled sample exhibits high intrinsic fluorescence, this is contributing to your background.

Potential Cause Troubleshooting Step Expected Outcome
Cell/Tissue Autofluorescence Treat samples with an autofluorescence quenching agent such as Sudan Black B or a commercial quenching solution.[7][8] Alternatively, photobleach the sample before labeling.[8]A significant reduction in the intrinsic fluorescence of the sample.
Fixation-Induced Autofluorescence If using aldehyde-based fixatives like paraformaldehyde, consider reducing the fixation time or switching to a methanol-based fixation.[9]Lower autofluorescence introduced during sample preparation.
Imaging Media Use a low-fluorescence imaging medium.[1]Reduced background from the surrounding medium.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: The spectral properties of this compound are summarized in the table below.

Property Value
Excitation Maximum (λex) 430 nm[10][11]
Emission Maximum (λem) 542 nm[10][11]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[10][11]
Fluorescence Quantum Yield (Φ) 0.23[10][11]

Q2: Is AF 430 suitable for intracellular staining of fixed and permeabilized cells?

A2: AF 430 is generally not recommended for staining intracellular components of fixed and permeabilized cells due to a tendency for high background.[12] If intracellular labeling is required, extensive optimization of the staining protocol, including the use of blocking agents and thorough washing, is necessary.

Q3: What are some alternatives to this compound if I cannot resolve the high background issue?

A3: If high background persists, consider using a fluorogenic "click-on" probe. These dyes are non-fluorescent until they react with their target, which can significantly reduce background from unbound probes.[13] Alternatively, other fluorescent azides with different chemical properties may exhibit lower non-specific binding in your system.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound should be stored at -20°C in the dark and desiccated.[11][14] For use, prepare a stock solution in a high-quality anhydrous solvent like DMSO or DMF. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Staining Protocol for Cell Culture with this compound

This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed cells.

Staining Workflow

Staining_Protocol A 1. Cell Seeding & Alkyne Labeling B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Click Reaction D->E F 6. Washing E->F G 7. Counterstaining (Optional) F->G H 8. Mounting & Imaging G->H

Caption: A standard workflow for cell staining using click chemistry.

  • Cell Seeding and Alkyne Labeling:

    • Seed cells on coverslips or in imaging plates at the desired density.

    • Metabolically label the cells by incubating with an alkyne-modified precursor (e.g., an alkyne-modified amino acid or nucleoside) for the desired time.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block the cells with 3% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific binding.[15]

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction, mix the following in order:

      • 5 µM this compound

      • 1 mM CuSO₄

      • 5 mM THPTA (or other copper ligand)

      • 10 mM Sodium Ascorbate (add fresh)

      • Make up to 100 µL with PBS.

    • Remove the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Wash twice with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If desired, counterstain nuclei with a suitable dye (e.g., DAPI).

    • Incubate with the nuclear stain according to the manufacturer's protocol.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).

Protocol 2: Optimizing this compound Concentration
  • Prepare a series of dilutions of the this compound stock solution in the click reaction cocktail (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Include a "no azide" control.

  • Follow the general staining protocol (Protocol 1) for each concentration.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Compare the signal intensity in your structure of interest and the background fluorescence for each concentration.

  • Select the concentration that provides the best signal-to-noise ratio.

References

AF 430 azide reaction kinetics and incubation time optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AF 430 azide (B81097) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It includes frequently asked questions (FAQs) for quick reference, detailed troubleshooting guides for common experimental issues, and robust experimental protocols for both standard use and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is AF 430 azide and what is it used for?

A1: this compound is a fluorescent probe containing an azide moiety. It is used to fluorescently label molecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a process known as "click chemistry".[1] This allows for the specific and efficient attachment of the AF 430 fluorophore to various biomolecules, such as proteins, nucleic acids, and glycans, for visualization and quantification.[2][3] AF 430 can be excited by a 405 nm violet laser or a 445 nm laser.[1]

Q2: What are the key components of a copper-catalyzed this compound reaction (CuAAC)?

A2: A typical CuAAC reaction includes the this compound, an alkyne-containing target molecule, a copper(II) source (commonly copper(II) sulfate (B86663), CuSO₄), a reducing agent to generate the active copper(I) catalyst in situ (typically sodium ascorbate), and a copper-chelating ligand (such as THPTA) to stabilize the copper(I) and enhance reaction efficiency.[4][5][6]

Q3: What is the optimal incubation time for my this compound reaction?

A3: The optimal incubation time can vary significantly depending on the concentration of reactants, temperature, and the specific alkyne being used. However, for many bioconjugation applications, reactions are often complete within 15 to 60 minutes at room temperature when using optimized concentrations of catalyst and ligands.[5] For precise timing, it is recommended to perform a time-course experiment to determine the reaction endpoint for your specific system.

Q4: Is this compound compatible with live-cell labeling?

A4: Yes, the CuAAC reaction can be optimized for live-cell labeling.[5][6] The use of a stabilizing ligand like THPTA is crucial in these applications, as it not only accelerates the reaction but also protects cells from the cytotoxic effects of copper-generated reactive oxygen species.[5][6]

Q5: How should I store this compound?

A5: this compound should be stored at -20°C in the dark and desiccated.[1] It is recommended to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. For short-term transport, it can be kept at room temperature for up to three weeks.[1]

Q6: What safety precautions should I take when working with azides?

A6: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock.[7][8][9] Avoid contact with heavy metals (like copper, lead, mercury), strong acids, and halogenated solvents.[10] Contact with acids can form the highly toxic and explosive hydrazoic acid.[10] Always review the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment in a well-ventilated area.[7] Do not use metal spatulas for handling azides.[8]

Reaction Kinetics and Incubation Time Optimization

While specific kinetic data for the this compound with every possible alkyne partner is not available, the reaction rate is governed by the principles of second-order kinetics. The rate of the CuAAC reaction can be accelerated by up to 10⁷ times compared to the uncatalyzed reaction.[11] The reaction time is influenced by several factors, including:

  • Concentration of Reactants: Higher concentrations of this compound and the alkyne-modified molecule will lead to a faster reaction rate.

  • Catalyst and Ligand Concentration: The concentrations of the copper catalyst and the stabilizing ligand are critical. An optimized ratio, typically 5:1 of ligand to copper, is often recommended to maximize reaction speed and protect the catalyst.[4]

  • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating may accelerate the reaction if the biomolecules are stable at higher temperatures.

  • Steric Hindrance: The accessibility of the alkyne group on the target molecule can significantly impact the reaction rate.[4]

To optimize the incubation time for your specific experiment, it is best to perform a pilot experiment by varying the incubation time and measuring the resulting fluorescence signal.

Experimental Protocols

Protocol 1: Standard Labeling of an Alkyne-Modified Protein with this compound

This protocol provides a starting point for the fluorescent labeling of a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, HEPES; avoid Tris-based buffers).[4]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).[4]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 10 µM) in your chosen reaction buffer.

  • Add this compound to a final concentration of 100 µM (a 10-fold molar excess).

  • Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 0.25 mM and a 5:1 ligand-to-copper ratio, you would add the appropriate volumes to achieve a final THPTA concentration of 1.25 mM.[12] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the protein solution and mix gently.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled protein from excess reagents using a suitable method, such as size exclusion chromatography or dialysis.

Protocol 2: Optimization of Incubation Time

This protocol describes how to determine the optimal incubation time for your specific reaction.

Procedure:

  • Set up the reaction as described in Protocol 1, but prepare a larger volume to accommodate multiple time points.

  • At various time points (e.g., 5, 15, 30, 60, and 90 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding a chelating agent like EDTA or by proceeding directly to a purification step that separates the protein from the reaction components.

  • Analyze the fluorescence of the labeled protein for each time point. This can be done using a fluorometer, gel electrophoresis followed by fluorescence scanning, or flow cytometry if labeling cells.

  • Plot the fluorescence intensity against the incubation time. The optimal incubation time is the point at which the fluorescence signal plateaus, indicating the reaction has reached completion.

Quantitative Data Summary

The following tables provide typical concentration ranges for reagents in a CuAAC reaction. These should be used as a starting point for optimization.

Table 1: Recommended Reagent Concentration Ranges

ReagentTypical Concentration RangeNotes
Alkyne-modified Biomolecule1 - 50 µMLower concentrations may necessitate longer incubation times or higher concentrations of other reagents.[4]
This compound10 µM - 1 mMA 2- to 10-fold molar excess over the alkyne is recommended.[4]
Copper(II) Sulfate (CuSO₄)25 - 250 µMThe final concentration should be optimized for your system.
Ligand (e.g., THPTA)125 µM - 1.25 mMA ligand-to-copper ratio of at least 5:1 is often recommended to protect the catalyst and biomolecules.[4][12]
Sodium Ascorbate1 - 5 mMShould be prepared fresh for each experiment.[4]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Reactions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Fluorescent Signal Catalyst Inactivation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.- Prepare the sodium ascorbate solution fresh for each experiment.[4]- Degas your solutions to remove dissolved oxygen.[4]- Ensure the correct ligand-to-copper ratio (at least 5:1) is used.[4]
Reagent Degradation: The this compound or the alkyne on the target molecule has degraded.- Use fresh or properly stored reagents. Check the integrity of the azide if degradation is suspected.
Incorrect Reagent Concentrations: The concentrations of one or more components are too low.- Increase the concentration of the this compound (e.g., use a higher molar excess).- Optimize the concentrations of copper, ligand, and reducing agent.
Interfering Substances in Buffer: Your buffer contains components that interfere with the reaction.- Avoid Tris-based buffers, as the amine groups can chelate copper.[4] Use PBS or HEPES instead.- Remove reducing agents like DTT from your protein sample before the reaction.[4]
Steric Hindrance: The alkyne group on your biomolecule is not easily accessible.[4]- Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.[4]
High Background Fluorescence Insufficient Purification: Unreacted this compound has not been completely removed.- Improve your purification method. Use size exclusion chromatography, dialysis, or spin columns appropriate for your biomolecule's size.
Non-specific Binding: The this compound is binding non-covalently to your biomolecule or other components.- Add a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffers during purification.- Perform a control reaction without the copper catalyst to assess the level of non-specific binding.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of stock solutions, especially sodium ascorbate.- Always prepare the sodium ascorbate solution fresh.- Use calibrated pipettes and be precise in your measurements.
Oxygen Contamination: Dissolved oxygen is quenching the reaction.- Degas buffers and solutions before use, particularly for sensitive or low-concentration reactions.

Visualizations

CuAAC_Workflow Experimental Workflow for this compound Labeling cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Prepare fresh Sodium Ascorbate r3 Initiate with Sodium Ascorbate p1->r3 p2 Prepare Catalyst Premix (CuSO4 + THPTA) r2 Add Catalyst Premix p2->r2 p3 Prepare Biomolecule (Alkyne-modified) r1 Combine Biomolecule and this compound p3->r1 p4 Prepare this compound p4->r1 r1->r2 r2->r3 r4 Incubate (Room Temp, Dark) r3->r4 a1 Purify Labeled Product r4->a1 a2 Analyze Fluorescence a1->a2

Caption: A typical workflow for labeling an alkyne-modified biomolecule with this compound.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Intermediate Copper-Acetylide Intermediate CuI->Intermediate Alkyne R1-Alkyne Alkyne->Intermediate Azide AF 430-Azide Product Labeled Product (Triazole Ring) Azide->Product Intermediate->Product

Caption: The catalytic cycle of the CuAAC reaction, forming a stable triazole linkage.

References

Validation & Comparative

A Head-to-Head Comparison: AF 430 Azide vs. Alexa Fluor 430 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for protein labeling, the choice between functionally equivalent dyes can be a critical decision point. This guide provides a detailed comparison of AF 430 azide (B81097) and Alexa Fluor 430 azide, focusing on their performance characteristics, spectral properties, and application in protein labeling via click chemistry.

While both AF 430 azide and the well-established Alexa Fluor 430 azide are designed for bioorthogonal labeling of alkyne-modified proteins, subtle differences and equivalencies in their performance metrics can influence experimental outcomes. This guide aims to provide clarity by presenting available data and a generalized experimental protocol for their use.

Performance and Spectral Properties: A Quantitative Overview

PropertyThis compoundAlexa Fluor 430 (General)
Excitation Maximum (λex) 430 nm[1][2]~433-434 nm[3][4]
Emission Maximum (λem) 542 nm[1][2]~539-541 nm[3][4][5]
Molar Extinction Coefficient (ε) 15,955 cm⁻¹M⁻¹[1][2]~15,000 - 16,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) 0.23[1][2]Data not specified for the 430 variant[6][7]
Recommended Laser Line 405 nm (violet) or 445 nm[1][2]405 nm (violet)[5]
pH Sensitivity Insensitive over pH 4-10[1][2]Insensitive over a broad pH range[3]
Solubility Good in water, DMF, and DMSO[1][2]Water-soluble[3]

Note: The quantum yield for Alexa Fluor 430 is not consistently reported in publicly available resources. However, the Alexa Fluor family of dyes is renowned for high quantum yields and photostability across the spectrum.[6][7] AF 430 is described as a bright and photostable green-fluorescent probe.[8]

Experimental Protocol: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the covalent labeling of an alkyne-modified protein with either this compound or Alexa Fluor 430 azide using a copper-catalyzed click reaction. This protocol is a synthesis of information from various sources and should be optimized for specific proteins and experimental conditions.

Materials Required:
  • Alkyne-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound or Alexa Fluor 430 azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (anhydrous)

  • Purification resin or column for desalting (e.g., spin desalting column, size-exclusion chromatography)

  • Reaction tubes

Procedure:
  • Preparation of Stock Solutions:

    • Dye Azide: Prepare a 10 mM stock solution of this compound or Alexa Fluor 430 azide in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Copper Ligand: Prepare a 50 mM stock solution of the chosen copper ligand (e.g., THPTA) in deionized water.

    • Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the dye azide stock solution. A 5-10 fold molar excess of the dye is a good starting point for optimization.

    • Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

    • Add the Copper(II) sulfate to the reaction mixture to a final concentration of 1 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted dye and other small molecules from the labeled protein using a spin desalting column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Labeling Efficiency (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the purified protein-dye conjugate at both 280 nm (for protein concentration) and the excitation maximum of the dye (around 430-434 nm).

  • Storage:

    • Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Visualizing the Workflow and Concepts

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying principle of bioorthogonal labeling.

G cluster_workflow Experimental Workflow: Protein Labeling via CuAAC prep Prepare Stock Solutions (Dye Azide, CuSO4, Ligand, Ascorbate) mix Combine Alkyne-Protein and Dye Azide prep->mix 1 add_catalyst Add Copper Ligand and CuSO4 mix->add_catalyst 2 initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate 3 incubate Incubate at Room Temperature (Protected from Light) initiate->incubate 4 purify Purify Labeled Protein (e.g., Desalting Column) incubate->purify 5 analyze Analyze Labeled Protein (Optional) purify->analyze 6

Fig. 1: A step-by-step workflow for protein labeling using CuAAC.

G cluster_concept Concept of Bioorthogonal Labeling protein Protein of Interest alkyne_protein Alkyne-Modified Protein protein->alkyne_protein Metabolic or Enzymatic Incorporation labeled_protein Fluorescently Labeled Protein alkyne_protein->labeled_protein Click Chemistry (CuAAC) azide_dye Azide-Functionalized Dye (AF 430 or Alexa Fluor 430) azide_dye->labeled_protein

Fig. 2: The principle of bioorthogonal labeling via click chemistry.

Conclusion

Both this compound and Alexa Fluor 430 azide are powerful tools for the fluorescent labeling of proteins through bioorthogonal click chemistry. While Alexa Fluor is a long-established brand known for its high-performance dyes, the available data suggests that AF 430 offers very similar spectral properties and performance characteristics, positioning it as a viable and potentially more cost-effective alternative. The choice between the two may ultimately depend on laboratory budget, availability, and specific experimental requirements. For critical applications, it is always recommended to perform a small-scale pilot experiment to validate the chosen dye's performance in the specific experimental context.

References

A Comparative Guide to the Photostability of AF 430 Azide and Other Green Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular biology, drug development, and cellular imaging, the choice of a fluorescent label is critical to the success of their experiments. Among the myriad of options, green fluorophores are workhorses for their compatibility with common laser lines and filter sets. This guide provides a comparative analysis of the photostability of AF 430 azide (B81097) against other popular green-emitting fluorescent azides used in copper-catalyzed and copper-free click chemistry applications.

Overview of Green Fluorophores for Click Chemistry

Click chemistry has become a cornerstone of bioconjugation due to its high efficiency and biocompatibility. The use of fluorescent azides allows for the precise labeling of alkyne-modified biomolecules. The ideal fluorescent probe for such applications should not only be bright but also highly resistant to photobleaching, ensuring signal stability during prolonged imaging sessions.

This guide focuses on the following green fluorophores available as azide derivatives:

  • AF 430 Azide: A coumarin-based dye known for its large Stokes shift.

  • Alexa Fluor 488 Azide: A widely used and well-characterized sulfonated rhodamine dye.

  • Cy2 Azide: A cyanine (B1664457) dye.

  • DyLight 488 Azide: A high-performance fluorescent dye.

Quantitative Comparison of Fluorophore Properties

PropertyAF 430Alexa Fluor 488Cy2DyLight 488
Excitation Max (nm) 430495~492493
Emission Max (nm) 542519~510518
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **15,955>65,000150,00070,000
Fluorescence Quantum Yield (Φ) 0.230.92[1][2]-High
Photostability Described as photostableHighRapid photobleaching observed in some studies[3]High[4][5]

Note: A higher fluorescence quantum yield indicates a brighter fluorophore. While AF 430 has a lower quantum yield compared to Alexa Fluor 488, its large Stokes shift can be advantageous in multiplexing experiments by reducing spectral crosstalk. The photostability of cyanine dyes like Cy2 can be influenced by their environment.[6][7][8][9] DyLight 488 is reported to have high fluorescence intensity and photostability.[4][5]

Experimental Protocols

Accurate assessment of fluorophore photostability is essential for reproducible and quantitative fluorescence microscopy. Below are detailed protocols for measuring the photobleaching rates of fluorescently labeled cells and for determining the relative fluorescence quantum yield of a fluorophore in solution.

Experimental Protocol 1: Measuring Photobleaching Rate in Fixed Cells

This protocol outlines a method for quantifying the photobleaching rate of a fluorophore conjugated to a biological target within a fixed cell.

1. Sample Preparation: a. Culture cells on coverslips to an appropriate confluency. b. Introduce an alkyne-modified biomolecule of interest into the cells (e.g., via metabolic labeling). c. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Perform the click chemistry reaction by incubating the cells with the fluorescent azide of interest (e.g., this compound, Alexa Fluor 488 azide) according to the manufacturer's protocol. f. Wash the cells three times with PBS. g. Mount the coverslips onto microscope slides using an antifade mounting medium.

2. Image Acquisition: a. Use a confocal or widefield fluorescence microscope equipped with a suitable laser line and filter set for the fluorophore being tested. b. Locate a region of interest with well-labeled cells. c. Set the imaging parameters (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, keep these parameters constant for all fluorophores being compared. d. Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 5-10 minutes.

3. Data Analysis: a. For each fluorophore, measure the mean fluorescence intensity of the labeled structures within the region of interest for each time point. b. Background correct the intensity values by subtracting the mean intensity of a region with no cells. c. Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). d. Plot the normalized fluorescence intensity as a function of time. e. Fit the data to a single exponential decay model to determine the photobleaching half-life (t₁₂) for each fluorophore.

Experimental Workflow for Photostability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Culture cells on coverslips metabolic_labeling Introduce alkyne-modified biomolecule cell_culture->metabolic_labeling fix_perm Fix and Permeabilize Cells metabolic_labeling->fix_perm click_reaction Perform Click Reaction with Fluorescent Azide fix_perm->click_reaction wash_mount Wash and Mount click_reaction->wash_mount locate_roi Locate Region of Interest wash_mount->locate_roi set_params Set Constant Imaging Parameters locate_roi->set_params time_lapse Acquire Time-Lapse Image Series set_params->time_lapse measure_intensity Measure Mean Fluorescence Intensity time_lapse->measure_intensity background_correction Background Correction measure_intensity->background_correction normalize Normalize Intensity background_correction->normalize plot_fit Plot and Fit Exponential Decay normalize->plot_fit calculate_half_life Calculate Photobleaching Half-life plot_fit->calculate_half_life photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction

References

A Comparative Analysis of the Quantum Yield of AF 430 Azide and Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, coumarin (B35378) dyes are a prominent class, valued for their versatility and sensitivity to the local environment. This guide provides an objective comparison of the fluorescence quantum yield of AF 430 azide (B81097) against other commonly used coumarin dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Unveiling the Brightness: A Head-to-Head Comparison of Quantum Yields

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted light. A higher quantum yield signifies a brighter dye, which is often a desirable characteristic in fluorescence-based applications. The following table summarizes the quantum yields of AF 430 azide and a selection of other coumarin dyes in various solvents, providing a clear comparison of their relative brightness.

DyeSolventQuantum Yield (Φ)
This compound Water0.23 [1]
Coumarin 1Ethanol0.73[2]
Coumarin 6Ethanol0.78[1]
Coumarin 30Acetonitrile0.67[3]
Coumarin 102Ethanol0.764[1]
Coumarin 120Methanol0.51[1]
Ethanol0.56[1]
Coumarin 151Ethanol0.53[1]
Coumarin 153Ethanol0.544[1]
Coumarin 343 X azideNot Specified0.63[1]
Coumarin 540Toluene0.76[1]
Ethanol~1[1]
A specific coumarin derivative (compound 4e)DMSO0.83[4][5][6]

Behind the Numbers: Experimental Determination of Quantum Yield

The quantum yields presented in this guide are typically determined using the comparative method.[1][7][8] This widely accepted technique involves comparing the fluorescence of a sample to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative quantum yield of a fluorescent dye.

G Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilute solutions of the sample dye abs_measurement Measure absorbance at the excitation wavelength (UV-Vis) prep_sample->abs_measurement Same solvent prep_standard Prepare series of dilute solutions of the standard dye prep_standard->abs_measurement fluor_measurement Measure fluorescence emission spectra (Spectrofluorometer) abs_measurement->fluor_measurement Same solutions integrate Integrate the area under the fluorescence emission curves fluor_measurement->integrate plot Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate->plot calculate Calculate the quantum yield using the gradients of the plots plot->calculate result Quantum Yield of Sample calculate->result

References

Navigating the Blue Spectrum: A Guide to AF 430 Azide Alternatives for 405 nm Excitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging the 405 nm laser in click chemistry applications, selecting the optimal fluorescent azide (B81097) is critical for achieving high-quality data. While AF 430 azide is a recognized option, a range of alternatives offers distinct advantages in brightness, photostability, and quantum yield. This guide provides an objective comparison of this compound and its key alternatives, supported by their photophysical data and detailed experimental protocols to aid in your selection process.

Performance Comparison of 405 nm-Excitable Azide Dyes

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). When considering alternatives to this compound for a 405 nm excitation source, several other dyes present compelling photophysical properties.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound 430[1][2][3]542[1][2]15,955[1][2]0.23[1][2]
AF405 Azide & Equivalents 401-403[4][5]421-427[4][5]35,000[6]0.91[7][8]
SeTau-405-Azide 405[9]518[9]Data not availableData not available

Note: AF405 Azide is spectrally similar to and often used interchangeably with other commercial dyes such as AZDye 405 Azide, iFluor 405 Azide, and APDye Fluor 405 Azide.[6] These equivalents generally share similar excitation and emission maxima, and high quantum yields. For instance, iFluor 405 azide reports a quantum yield of 0.91.[7][8]

From the data, it is evident that AF405 azide and its equivalents exhibit a significantly higher molar extinction coefficient and a nearly four-fold greater quantum yield compared to this compound. This suggests that for applications demanding the brightest possible signal upon 405 nm excitation, AF405 azide and its equivalents are superior choices. SeTau-405-azide, while excitable at 405 nm, lacks readily available quantitative data for a direct comparison of its brightness.

Experimental Protocols

A common application for these fluorescent azides is the detection of metabolically labeled biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. Below is a detailed protocol for the metabolic labeling of glycoproteins with an azide-modified sugar and subsequent detection with a 405 nm-excitable fluorescent alkyne (the inverse labeling strategy to using a fluorescent azide). This protocol can be adapted for use with fluorescent azides by metabolically labeling with an alkyne-modified precursor.

Metabolic Labeling and Click Chemistry Detection of Glycoproteins

This two-step method involves the metabolic incorporation of an unnatural azido-modified sugar into protein glycans, followed by ligation with a fluorescent alkyne-reactive probe.[8]

Materials:

  • Tetraacetylated azide-modified sugar precursor (e.g., GalNAz, ManNAz, or GlcNAz)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescent alkyne detection probe (e.g., an alkyne-modified dye compatible with your detection system)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Protein quantitation assay (e.g., BCA)

  • SDS-PAGE reagents and equipment

  • Fluorescence imaging system

Procedure:

  • Metabolic Labeling:

    • Culture human mesenchymal stem cells (hMSCs) or other desired cell types to the desired confluency.

    • Supplement the culture medium with a final concentration of 25-50 µM of the tetraacetylated azide-modified sugar precursor (e.g., Ac₄ManNAz for sialic acid-containing glycoproteins).

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into newly synthesized glycoproteins.[8]

  • Cell Lysis and Protein Quantitation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the fluorescent alkyne probe (final concentration of 100 µM).

    • Add the click chemistry catalyst premix: 1 mM CuSO₄ and 1 mM of a copper-chelating ligand.

    • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate, to a final concentration of 1 mM.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Analysis of Labeled Glycoproteins:

    • Quench the reaction by adding a sample buffer for SDS-PAGE.

    • Separate the labeled proteins by 1D or 2D gel electrophoresis.

    • Visualize the fluorescently labeled glycoproteins using a fluorescence gel scanner with the appropriate excitation and emission settings for the chosen dye.

Visualizing the Workflow: Metabolic Labeling and Click Chemistry

The following diagram illustrates the general workflow for the metabolic labeling of biomolecules and their subsequent detection using click chemistry.

MetabolicLabeling_ClickChemistry cluster_cell Cellular Environment cluster_detection Detection Metabolic_Precursor Azide/Alkyne-Modified Metabolic Precursor Incorporation Metabolic Incorporation Metabolic_Precursor->Incorporation Uptake Labeled_Biomolecule Labeled Biomolecule with Azide/Alkyne Tag Incorporation->Labeled_Biomolecule Biomolecule Target Biomolecule (e.g., Protein, DNA, Glycan) Biomolecule->Incorporation Click_Reaction Click Chemistry (CuAAC) Labeled_Biomolecule->Click_Reaction Detected_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Detected_Biomolecule Fluorescent_Probe Fluorescent Probe with Alkyne/Azide Fluorescent_Probe->Click_Reaction Analysis Downstream Analysis (Microscopy, Flow Cytometry, Gels) Detected_Biomolecule->Analysis

Metabolic Labeling and Click Chemistry Workflow.

This diagram outlines the two-stage process central to many applications of fluorescent azides and alkynes. Initially, a modified metabolic precursor containing a bioorthogonal handle (an azide or alkyne) is introduced to a biological system. Cellular machinery then incorporates this precursor into nascent biomolecules. In the subsequent detection phase, a complementary fluorescent probe is introduced, which specifically and covalently attaches to the modified biomolecule via a click reaction, enabling visualization and analysis.[10]

References

A Head-to-Head Comparison: The Cost-Effectiveness of AF 430 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug development, and proteomics, the selection of fluorescent probes for covalent labeling is a critical decision that balances performance with budgetary constraints. Among the myriad of options for bioorthogonal click chemistry, AF 430 azide (B81097) has emerged as a viable candidate. This guide provides an objective comparison of AF 430 azide with other commonly used fluorescent azide dyes, supported by key performance data and experimental considerations to inform your selection process.

Performance and Cost: A Quantitative Analysis

The "brightness" of a fluorophore, a crucial factor for sensitive detection, is determined by its molar extinction coefficient and fluorescence quantum yield. While individual performance can be impressive, the true value of a dye lies in its cost-effectiveness. The following table summarizes the key photophysical properties and approximate costs of this compound and its competitors.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Price (USD/1 mg)*
This compound 430[1][2]542[1][2]15,955[1][2]0.23[1][2]3,670~$169.00[1]
AZDye™ 430 Azide 432[3]539[3]15,000[3]Not explicitly stated-~$172.00[3]
Alexa Fluor™ 488 Azide 495[4]519[4]71,800[4]0.91[4]65,338~$522.00 (for 0.5 mg)[5]
Cy3 Azide 553 - 555[6][7]569 - 570[6][7]150,000[6][7]0.31[7]46,500~$150.00 - $199.00[6][7]
FITC Azide (6-FAM-Azide) 49651683,000Not explicitly stated-~$260.00 (for 25mg)[8]

Note: Prices are approximate and subject to change based on vendor and quantity. The price for Alexa Fluor™ 488 Azide is for 0.5 mg, making it significantly more expensive per milligram. The price for FITC Azide is for a larger quantity, which generally lowers the per-milligram cost.

From the data, it is evident that while this compound offers a cost-effective solution, its intrinsic brightness is lower than that of Alexa Fluor™ 488 azide and Cy3 azide. However, for applications where high abundance targets are being labeled or where the specific excitation wavelength of AF 430 is advantageous (e.g., using a 405 nm or 445 nm laser), it presents a compelling budget-friendly option. AZDye™ 430 Azide is presented as a structurally identical and cost-competitive alternative to Alexa Fluor® 430.[3][9]

Experimental Considerations and Protocols

The choice of a fluorescent azide extends beyond its photophysical properties. Factors such as solubility, pH sensitivity, and the specifics of the click chemistry protocol are paramount for successful labeling.

General Experimental Workflow for Copper-Catalyzed Click Chemistry (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for its high efficiency and specificity.[10][11][12] A generalized protocol for labeling an alkyne-modified biomolecule with a fluorescent azide is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve alkyne-modified biomolecule in buffer E Combine biomolecule, fluorescent azide, copper(II) sulfate (B86663), and ligand in a reaction tube A->E B Prepare stock solution of fluorescent azide in DMSO/DMF B->E C Prepare fresh solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) C->E D Prepare copper ligand (e.g., TBTA) solution D->E F Initiate reaction by adding the reducing agent E->F G Incubate at room temperature, protected from light F->G H Purify the labeled biomolecule (e.g., precipitation, chromatography) G->H I Confirm labeling and quantify (e.g., gel electrophoresis, spectroscopy) H->I

A general workflow for labeling biomolecules using CuAAC.

Key Protocol Considerations:

  • Solubility: this compound is water-soluble, which is advantageous for labeling biomolecules in aqueous buffers.[1]

  • pH Insensitivity: The fluorescence of AF 430 is stable over a wide pH range (pH 4-10), providing flexibility in experimental conditions.[1]

  • Catalyst System: The efficiency of the CuAAC reaction can be enhanced by using a copper(I)-stabilizing ligand, such as TBTA or THPTA.[13] Some newer formulations, like "Azide Plus" reagents, incorporate a copper-chelating system directly into the dye structure to improve reaction kinetics.[13][14]

Visualizing Applications and Decision-Making

The utility of these fluorescent probes is vast, enabling researchers to visualize and quantify a wide array of biological processes.

Hypothetical Signaling Pathway Investigation

Fluorescently labeled proteins can be used to track their localization and interactions within a signaling cascade.

Tracking protein movement in a signaling pathway.

In this hypothetical pathway, a receptor and a transcription factor have been metabolically labeled with an alkyne. Subsequent labeling with a fluorescent azide, such as this compound, would allow for visualization of receptor internalization and transcription factor translocation to the nucleus upon ligand binding.

Factors Influencing Dye Selection

The decision to use this compound or an alternative is a multifactorial one. The following diagram illustrates the key considerations in this process.

G cluster_performance Performance Characteristics cluster_experimental Experimental Needs cluster_economic Economic Factors CostEffectiveness Optimal Dye Selection Brightness Brightness (ε x Φ) Brightness->CostEffectiveness Photostability Photostability Photostability->CostEffectiveness Wavelength Excitation/Emission Wavelengths Wavelength->CostEffectiveness Solubility Solubility Solubility->CostEffectiveness TargetAbundance Target Abundance TargetAbundance->CostEffectiveness Instrumentation Available Light Sources & Filters Instrumentation->CostEffectiveness Multiplexing Multicolor Imaging Compatibility Multiplexing->CostEffectiveness Budget Budget Constraints Budget->CostEffectiveness CostPerExperiment Cost per Experiment CostPerExperiment->CostEffectiveness

Decision matrix for fluorescent dye selection.

Conclusion

This compound represents a cost-effective and versatile tool for fluorescent labeling via click chemistry. While it may not possess the sheer brightness of premium dyes like Alexa Fluor™ 488 azide, its favorable price point, good photostability, and suitable spectral properties for common laser lines make it an excellent choice for a wide range of applications. For researchers working with abundant targets or those for whom budget is a primary concern, this compound offers a compelling balance of performance and value. As with any reagent, empirical testing in the specific experimental context is recommended to ensure optimal results.

References

A Researcher's Guide to Spectral Overlap: AF 430 Azide and Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular imaging, the precise selection of fluorophores is paramount to the success of multiplexing experiments. Understanding the spectral characteristics of these fluorescent probes is critical to avoid crosstalk and ensure data integrity. This guide provides a comprehensive comparison of AF 430 azide (B81097) with other widely used fluorophores, supported by experimental data and protocols to aid in the design of robust multicolor imaging studies.

Spectral Properties at a Glance

The selection of appropriate fluorophores and corresponding filter sets is fundamental to minimizing spectral overlap. The following table summarizes the excitation and emission maxima of AF 430 azide and other common fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)
DAPI345[1]455[1]
This compound 430 [2]542 [2]
FITC (Fluorescein)495[1]518[1]
Alexa Fluor 488494[1]517[1]
TRITC547[1]572[1]
Cy3550[1]570[1]
Texas Red615[1]615[1]
Cy5650[1]670[1]

Understanding Spectral Overlap in Multicolor Imaging

In multicolor fluorescence microscopy, spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another. This can lead to false-positive signals and inaccurate colocalization analysis. The diagram below illustrates the concept of spectral overlap between three hypothetical fluorophores and how dichroic mirrors and emission filters are used to separate their signals.

Spectral_Overlap_Workflow cluster_excitation Excitation cluster_sample Sample cluster_detection Detection Pathway ExcitationSource Broadband Light Source Sample Biological Sample (Labeled with 3 Fluorophores) ExcitationSource->Sample Excitation Light Dichroic1 Dichroic Mirror 1 (Short-pass) Sample->Dichroic1 Emitted Fluorescence EmissionFilter1 Emission Filter 1 (e.g., DAPI) Dichroic1->EmissionFilter1 Reflected shorter λ Dichroic2 Dichroic Mirror 2 (Band-pass) Dichroic1->Dichroic2 Transmitted longer λ Detector1 Detector 1 EmissionFilter1->Detector1 EmissionFilter2 Emission Filter 2 (e.g., AF 430) Dichroic2->EmissionFilter2 Reflected mid-range λ EmissionFilter3 Emission Filter 3 (e.g., TRITC) Dichroic2->EmissionFilter3 Transmitted longer λ Detector2 Detector 2 EmissionFilter2->Detector2 Detector3 Detector 3 EmissionFilter3->Detector3

Workflow for separating fluorescence signals in multicolor microscopy.

Experimental Protocols

This compound is a versatile tool for labeling and detecting alkyne-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Below is a general protocol for labeling proteins.

Materials:

  • This compound

  • Alkyne-modified protein in a sodium azide-free buffer

  • 1.5x Protein labeling buffer

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a fresh 50 mM stock solution of ascorbic acid in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of alkyne-modified protein.

    • Add 1.5x protein labeling buffer to the protein solution and vortex briefly.

    • Add the calculated volume of the 10 mM this compound stock solution to the protein mixture and vortex thoroughly.

  • Catalyst Addition and Incubation:

    • Degas the reaction mixture by bubbling with an inert gas for 30-60 seconds. This is recommended to prevent oxidation of the copper(I) catalyst.

    • Add the required volume of the 50 mM ascorbic acid stock solution to the mixture and vortex briefly.

    • Add the required amount of the 10 mM Copper(II)-TBTA stock solution to the mixture.

    • Flush the vial with inert gas and cap it tightly.

    • Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For some proteins, incubation at 4°C overnight may be optimal.

  • Purification of the Labeled Protein:

    • The labeled protein can be purified from excess dye and catalyst using size exclusion chromatography (e.g., a desalting column) or dialysis.

Note: The optimal ratio of dye to protein and the reaction conditions may need to be optimized for each specific protein.

Conclusion

The selection of fluorophores for multicolor imaging requires careful consideration of their spectral properties to minimize overlap and ensure accurate data. This compound, with its excitation in the violet range and emission in the green-yellow range, offers a valuable option for expanding the palette of fluorophores in multiplexing experiments. By following established protocols for covalent labeling, such as the copper-catalyzed click chemistry described, researchers can effectively incorporate this compound into their experimental designs, enabling more detailed and informative cellular and molecular analyses.

References

AF 430 Azide: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of AF 430 azide (B81097), a fluorescent probe widely used in bioconjugation via click chemistry. We present its performance data in comparison with other commercially available fluorescent azides, supported by experimental protocols and visualizations to aid in the selection of the most suitable probe for your research needs.

Performance Characteristics of AF 430 Azide and Alternatives

This compound is a coumarin-based dye known for its bright green fluorescence. It is spectrally similar and often marketed as an equivalent to Alexa Fluor® 430 azide and AZDye™ 430 azide.[1][2] This equivalence is supported by performance data from manufacturers, which indicate comparable brightness, photostability, and conjugation efficiency.[2]

The key performance indicators for this compound and its alternatives are summarized in the table below. These parameters are crucial for determining the suitability of a fluorescent probe for specific applications such as fluorescence microscopy, flow cytometry, and Western blotting.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound 430542~16,0000.23Bright green fluorescence, good photostability.[3][4]
Alexa Fluor® 430 Azide 433541~16,000Not specifiedStructurally identical to AF 430, high performance.[4]
AZDye™ 430 Azide 432539Not specifiedNot specifiedMarketed as equivalent to Alexa Fluor® 430.[1]
AF 488 Azide 495519~71,0000.92Very bright and photostable green fluorescence.
Coumarin (B35378) 343 Azide ~400~480Not specifiedNot specifiedBlue-emitting coumarin dye, often used as a reference.
BODIPY-FL Azide 503509~92,0000.97Bright and photostable green dye, less sensitive to environmental changes.[5]

Experimental Workflows and Signaling Pathways

The primary application of this compound is in "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This involves the reaction of an azide (like this compound) with an alkyne-modified biomolecule. There are two main types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye, such as this compound, using a copper(I) catalyst.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Protein_Alkyne Alkyne-Modified Protein Reaction_Mix Reaction Mixture Protein_Alkyne->Reaction_Mix AF430_Azide This compound AF430_Azide->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Labeled_Protein Fluorescently Labeled Protein Reaction_Mix->Labeled_Protein Incubation

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications. This reaction utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Click Reaction (Copper-Free) cluster_product Product Biomolecule_Azide Azide-Modified Biomolecule (e.g., with this compound) Reaction_Mix Reaction Mixture Biomolecule_Azide->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Mix Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction_Mix->Labeled_Biomolecule Spontaneous Reaction

SPAAC Experimental Workflow

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins

This protocol is a starting point and may require optimization for specific proteins and dyes.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (or other fluorescent azide) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the fluorescent azide. The final concentration of the protein is typically in the low micromolar range, and the azide is added in a 2- to 10-fold molar excess.

  • Add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration.

  • Add CuSO₄ to the reaction mixture to a final concentration of 100-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Labeling

This protocol is intended for labeling azide-modified biomolecules on the surface of live cells.

Materials:

  • Cells with metabolically incorporated azide-containing sugars

  • Strained alkyne-dye conjugate (e.g., DBCO-AF 430) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or buffer (e.g., PBS with 1% BSA)

Procedure:

  • Wash the cells with an appropriate buffer to remove any residual media components.

  • Dilute the strained alkyne-dye conjugate in cell culture medium or buffer to the desired final concentration (typically 10-100 µM).

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells several times with buffer to remove any unreacted probe.

  • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Conclusion

This compound is a versatile and robust fluorescent probe for bioconjugation via click chemistry. Its performance is comparable to that of other well-established green fluorescent dyes, offering a reliable option for a wide range of applications. The choice between CuAAC and SPAAC will depend on the specific requirements of the experiment, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of copper cytotoxicity. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for your specific research needs.

References

A Head-to-Head Comparison: AF 430 Azide vs. DyLight 405

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular blue-violet fluorescent dyes: AF 430 azide (B81097) and DyLight 405. We will delve into their spectral properties, performance characteristics, and recommended applications, supported by experimental protocols and data visualizations to aid in your selection process.

At a Glance: Key Performance Characteristics

To facilitate a quick and easy comparison, the following table summarizes the key quantitative data for AF 430 azide and DyLight 405.

PropertyThis compoundDyLight 405
Excitation Maximum (λex) 430 nm[1][2][3]400 nm[4][5][6][7]
Emission Maximum (λem) 542 nm[1][2][3]420 nm[4][6][8][9]
Molar Extinction Coefficient (ε) 15,955 cm⁻¹M⁻¹[1][2][3]30,000 cm⁻¹M⁻¹[4][6]
Fluorescence Quantum Yield (Φ) 0.23[1][2][3]Not specified in search results
Stokes Shift 112 nm[10]20 nm
Reactive Group AzideTypically supplied as NHS ester, maleimide, or conjugated to antibodies
Primary Application Click Chemistry, STED microscopy[10]Immunofluorescence, Flow Cytometry, Western Blotting[6][11]
pH Sensitivity Insensitive between pH 4 and 10[1][2][10]Less pH-sensitive; stable over pH 4-9[4][12][13]
Water Solubility Good[1][2]High[13][14]
Photostability Photostable[3][10]High photostability[4][5]

Diving Deeper: A Comparative Analysis

Spectral Properties:

The most striking difference between this compound and DyLight 405 lies in their spectral characteristics. AF 430 has an excitation maximum at 430 nm and a significantly red-shifted emission at 542 nm, resulting in a large Stokes shift of 112 nm.[10] This large separation between excitation and emission is highly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between detection channels.[10]

In contrast, DyLight 405 is a true violet dye with excitation and emission maxima at 400 nm and 420 nm, respectively.[4][6][8][9] This makes it an ideal match for the common 405 nm laser line found in many flow cytometers and confocal microscopes.[4][5][7] Its spectral properties are similar to other dyes like Alexa Fluor 405 and Cascade Blue.[6][8][9]

Quantum Yield and Brightness:

The molar extinction coefficient of DyLight 405 (30,000 cm⁻¹M⁻¹) is nearly double that of this compound (15,955 cm⁻¹M⁻¹), suggesting it can absorb more light.[1][2][3][4][6] While the quantum yield for DyLight 405 is not explicitly stated in the provided search results, it is consistently described as having a high fluorescence yield and being very bright.[4][5][7] The quantum yield of AF 430 is reported to be 0.23.[1][2][3] The overall brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the available data, DyLight 405 is likely to be a brighter dye.

Functionality and Applications:

The "azide" functional group on AF 430 makes it specifically designed for "click chemistry."[1][2] This bioorthogonal reaction allows for the highly specific and efficient labeling of alkyne-modified biomolecules in complex biological samples.[15][16][17] The mild reaction conditions make it suitable for labeling live cells and tissues.[1][2]

DyLight 405, on the other hand, is typically provided as a reactive dye (e.g., NHS ester for labeling primary amines) or, more commonly, pre-conjugated to secondary antibodies and streptavidin.[5][18] This makes it a ready-to-use reagent for a wide range of immunofluorescence-based applications, including fluorescence microscopy, flow cytometry, and western blotting.[6][11]

Experimental Protocols

Click Chemistry Labeling of an Alkyne-Modified Protein with this compound

This protocol provides a general workflow for labeling a protein containing an alkyne group with this compound.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 500 mM solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (at a concentration of 1-5 mg/mL in TBS) with a 2-5 fold molar excess of this compound.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Confirm labeling by measuring the absorbance of the protein and the dye.

Immunofluorescence Staining with a DyLight 405-Conjugated Secondary Antibody

This protocol outlines a general procedure for immunofluorescent staining of cells using a DyLight 405-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips

  • Primary antibody specific to the target antigen

  • DyLight 405-conjugated secondary antibody

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if the target is intracellular).

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the DyLight 405-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters.

Visualizing the Workflows

To further clarify the experimental processes and the logical relationship between the dyes' properties, the following diagrams are provided.

Click_Chemistry_Workflow cluster_reagents Reagents cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product Alkyne_Protein Alkyne-modified Biomolecule Reaction_Mix Reaction Mixture Alkyne_Protein->Reaction_Mix AF430_Azide This compound AF430_Azide->Reaction_Mix Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction_Mix Purification_Step Size Exclusion Chromatography Reaction_Mix->Purification_Step Labeled_Protein AF 430 Labeled Biomolecule Purification_Step->Labeled_Protein Dye_Comparison Fluorophore_Choice Fluorophore Selection AF430 This compound Fluorophore_Choice->AF430 DyLight405 DyLight 405 Fluorophore_Choice->DyLight405 AF430_Props Large Stokes Shift (112 nm) Azide for Click Chemistry Excitation: 430 nm Emission: 542 nm AF430->AF430_Props DyLight405_Props High Brightness Standard for 405 nm Laser Excitation: 400 nm Emission: 420 nm DyLight405->DyLight405_Props AF430_App Multicolor Imaging Bioorthogonal Labeling AF430_Props->AF430_App DyLight405_App Immunofluorescence Flow Cytometry DyLight405_Props->DyLight405_App

References

Safety Operating Guide

Essential Safety and Handling of AF 430 Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of AF 430 Azide (B81097), a fluorescent dye containing an azide moiety. Strict adherence to these protocols is crucial to ensure personal safety and prevent hazardous incidents in the laboratory.

AF 430 azide is a valuable tool in bioconjugation and click chemistry, but its azide group necessitates specific precautions. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. Furthermore, azides, in general, are acutely toxic. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum. For handling higher concentrations or for prolonged tasks, consider double-gloving or using thicker, more resistant gloves like Silver Shield® under nitrile gloves.[1]
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Not generally requiredAll handling of this compound solids and solutions should be performed inside a certified chemical fume hood to avoid inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow provides a procedural guide for safe operations.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_waste 3. Waste Collection Phase cluster_disposal 4. Disposal Phase prep Preparation handling Handling & Use waste Waste Collection disposal Disposal a Review Safety Data Sheet (SDS) for general azide hazards b Ensure fume hood is certified and functioning a->b c Assemble all necessary PPE b->c d Prepare a dedicated, clean work area c->d e Work exclusively within the chemical fume hood f Use non-metal spatulas (plastic or ceramic) for solids e->f g Avoid contact with heavy metals, acids, and halogenated solvents f->g h Keep quantities to a minimum for the experiment g->h i Segregate all azide-containing waste j Use a dedicated, clearly labeled hazardous waste container i->j k Do not mix with acidic waste j->k l Rinse contaminated glassware with a suitable solvent before washing k->l m Never pour azide waste down the drain n Arrange for disposal through the institution's Environmental Health & Safety (EHS) office m->n o Follow all local and institutional regulations for hazardous waste disposal n->o

Figure 1. Workflow for the safe handling and disposal of this compound.

Key Experimental Protocols and Safety Considerations

When working with this compound, it is crucial to avoid conditions that can lead to the formation of hazardous compounds.

  • Avoid Acidic Conditions : Contact with acids can generate highly toxic and explosive hydrazoic acid.[2][3] All waste streams containing azides must be kept separate from acidic wastes.[2]

  • Incompatibility with Metals : Azides can react with heavy metals such as lead, copper, brass, and mercury to form highly shock-sensitive and explosive metal azides.[1][2][4] This is particularly relevant for plumbing; therefore, azide solutions must never be disposed of down the drain.[1][3][5] Use only non-metal spatulas (e.g., plastic or ceramic) for handling solid this compound.[4]

  • Solvent Choice : Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[2][6]

  • Storage : this compound should be stored in a cool, dark place, away from incompatible materials.[6][7]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental explosions.

  • Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be collected as hazardous waste.[2] These materials should be placed in a dedicated, clearly labeled, and sealed waste container.

  • Aqueous Waste : Aqueous solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[2]

  • Deactivation : For dilute solutions, chemical deactivation by trained personnel may be an option. A common method involves the use of nitrous acid to destroy the azide.[1] However, this process itself is hazardous and should only be performed following a thorough risk assessment and with the approval of your institution's safety office.

  • Institutional Disposal : All azide-containing waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[3] They will have established procedures for the safe collection and disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can safely utilize this compound in their experiments while minimizing risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the most recent safety data sheets for any chemicals you are working with.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.